2-Hydroxypyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-oxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-3-4-1-6-5(9)7-2-4/h1-3H,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSQXMJTKWVULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxypyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2-hydroxypyrimidine-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the primary synthetic strategies, with a focus on electrophilic formylation reactions, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. Furthermore, alternative synthetic routes originating from pre-functionalized pyrimidine cores will be explored. Each section will provide a detailed mechanistic rationale, step-by-step experimental protocols, and a discussion of the advantages and limitations of each method. The guide is designed to be a practical resource, offering field-proven insights to enable the successful synthesis and application of this important molecule.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a core component of the nucleobases uracil, cytosine, and thymine. The introduction of a formyl group at the C5 position of the 2-hydroxypyrimidine ring system unlocks a versatile chemical handle for further molecular elaboration. This compound serves as a crucial intermediate in the synthesis of a diverse array of pharmaceutical agents and agrochemicals. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, including but not limited to, reductive amination, oxidation to a carboxylic acid, olefination, and the formation of various heterocyclic systems. This guide will provide the reader with a robust understanding of the chemical principles and practical methodologies for the synthesis of this key intermediate.
Primary Synthetic Routes: Electrophilic Formylation of 2-Hydroxypyrimidine
The electron-rich nature of the 2-hydroxypyrimidine ring, arising from the electron-donating character of the hydroxyl group, facilitates electrophilic aromatic substitution. The C5 position is particularly activated towards electrophilic attack due to resonance stabilization of the corresponding sigma complex. This section will explore three classical formylation reactions as applied to the synthesis of this compound.
The Vilsmeier-Haack Reaction: A High-Yielding Approach
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the pyrimidine ring and subsequent hydrolysis.
-
Step 1: Formation of the Vilsmeier Reagent. N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Step 2: Electrophilic Aromatic Substitution. The electron-rich 2-hydroxypyrimidine attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C5 position. This forms a resonance-stabilized cationic intermediate.
-
Step 3: Aromatization and Hydrolysis. A base, such as the displaced chloride ion or DMF, abstracts a proton from the C5 position to restore the aromaticity of the pyrimidine ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]
- 4. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the NMR Landscape of 2-Hydroxypyrimidine-5-carbaldehyde: A Predictive and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, pyrimidine derivatives hold a place of prominence due to their diverse biological activities. 2-Hydroxypyrimidine-5-carbaldehyde, a molecule of significant synthetic potential, presents an interesting case for spectroscopic analysis. This guide is designed to provide a comprehensive technical overview of its Nuclear Magnetic Resonance (NMR) characteristics.
The Crucial Question of Tautomerism
A fundamental consideration for interpreting the NMR spectrum of this compound is the existence of tautomeric forms. The 2-hydroxy-pyrimidine moiety can exist in equilibrium between the aromatic hydroxy form and the non-aromatic oxo (or pyrimidinone) form. Theoretical studies on the parent 2-hydroxypyrimidine suggest that in the gas phase or weakly polar environments, the hydroxy form is favored. However, in polar solvents, such as DMSO, the oxo form is expected to be the predominant species due to favorable intermolecular hydrogen bonding interactions.[1] Given that NMR spectra are most commonly acquired in solution, this guide will focus on the spectral characteristics of the more probable 2-oxo-1,2-dihydropyrimidine-5-carbaldehyde tautomer.
Figure 1: Tautomeric equilibrium of 2-hydroxypyrimidine.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-oxo-1,2-dihydropyrimidine-5-carbaldehyde in DMSO-d₆ is anticipated to exhibit three distinct signals in the aromatic/olefinic region and one in the far downfield region, in addition to a broad signal for the N-H proton.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-oxo-1,2-dihydropyrimidine-5-carbaldehyde (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CHO | 9.5 - 10.0 | Singlet | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Its chemical shift is expected in the typical range for aromatic aldehydes.[2] |
| H4/H6 | 8.5 - 8.8 | Singlet (broad) | - | These protons are deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. In similar pyrimidine systems, these protons often appear as a singlet due to similar chemical environments or as two closely spaced doublets.[3][4] |
| N1-H | 11.0 - 12.5 | Broad Singlet | - | The N-H proton of the pyrimidinone ring is expected to be a broad signal due to quadrupole broadening from the nitrogen and chemical exchange with any residual water in the solvent. Its chemical shift is significantly downfield due to hydrogen bonding with the solvent.[3] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by signals for the aldehyde carbonyl carbon, the pyrimidinone carbonyl carbon, and the olefinic carbons of the ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-oxo-1,2-dihydropyrimidine-5-carbaldehyde (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CHO | 185 - 195 | The aldehyde carbonyl carbon is highly deshielded and typically resonates in this downfield region.[2] |
| C2 | 160 - 165 | The C2 carbon, being a carbonyl carbon within the pyrimidinone ring, is expected to be significantly deshielded. This is consistent with data from uracil and its derivatives.[5] |
| C4/C6 | 150 - 158 | These carbons are adjacent to nitrogen atoms and are therefore deshielded. Their exact chemical shifts will be influenced by the electron-withdrawing aldehyde group. |
| C5 | 115 - 125 | The C5 carbon is substituted with the aldehyde group. While the carbonyl group is electron-withdrawing, the carbon itself is expected to be less deshielded than C4 and C6. |
Experimental Protocol for NMR Analysis
For researchers in possession of this compound, the following protocol provides a robust starting point for acquiring high-quality NMR data.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve a wide range of polar organic compounds and for its high boiling point, which minimizes evaporation.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: If weighing was done externally, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.
Figure 2: Experimental workflow for NMR analysis.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse sequence (e.g., zg30).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm for ¹H and the DMSO-d₆ quintet to 39.52 ppm for ¹³C.
-
Analysis: Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
Conclusion
While the absence of experimentally verified NMR data for this compound presents a challenge, a combination of theoretical prediction and established spectroscopic principles allows for a robust estimation of its ¹H and ¹³C NMR chemical shifts. This guide provides a comprehensive framework for understanding the likely spectral characteristics of this molecule, with a crucial emphasis on the role of tautomerism. Furthermore, the detailed experimental protocol offers a practical pathway for researchers to obtain and analyze their own data, thereby contributing to the collective spectroscopic knowledge of this important class of compounds.
References
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013.
- Ke, H., Zhang, Y., Gao, Q., Yang, L., Lu, C., & Li, Y. (2017). Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. The Royal Society of Chemistry.
-
National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. PubChem. Retrieved from [Link]
- Reich, H. J. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin.
-
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]
- The Royal Society of Chemistry. (2015).
- Les, A., Adamowicz, L., & Person, W. B. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. Journal of the American Chemical Society, 113(21), 7945–7951.
-
ResearchGate. (n.d.). 1 H and 13 C chemical shifts of uracil. Retrieved from [Link]
- Aher, J. S., & Kardel, A. D. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 55.
- Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730.
Sources
An In-depth Technical Guide to the Tautomerism of 2-Hydroxypyrimidine-5-carbaldehyde for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 2-hydroxypyrimidine-5-carbaldehyde. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. For heterocyclic compounds like pyrimidine derivatives, the position of a labile proton can drastically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, this influences its pharmacological activity, metabolic stability, and pharmacokinetic profile.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The introduction of a hydroxyl group at the C2 position and a carbaldehyde group at the C5 position of the pyrimidine ring introduces a rich and complex tautomeric landscape. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity.
This document delves into the theoretical underpinnings of the keto-enol and imine-enamine tautomerism in this compound, provides detailed experimental protocols for its synthesis and characterization, and discusses the application of spectroscopic and computational methods to elucidate the tautomeric preferences in different environments.
The Tautomeric Landscape of this compound
The principal tautomeric equilibrium in this compound involves the migration of a proton between the oxygen and nitrogen atoms of the pyrimidine ring, leading to the existence of the hydroxy (enol-like) and oxo (keto-like) forms. Furthermore, the presence of the carbaldehyde group introduces the possibility of enolization of the formyl group.
Diagram 1: Principal Tautomeric Equilibria in this compound
Sources
2-Hydroxypyrimidine-5-carbaldehyde solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Hydroxypyrimidine-5-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[][2][3][4] This document outlines the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents. It includes a detailed experimental protocol for solubility determination, discusses the key factors influencing solubility, and presents a framework for interpreting solubility data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Critical Role of Solubility in Drug Development
The pyrimidine scaffold is a cornerstone in the synthesis of numerous bioactive compounds and natural products.[5] Specifically, this compound serves as a versatile intermediate in the synthesis of a wide array of therapeutic agents. The journey of a drug from administration to its target site is profoundly influenced by its physicochemical properties, with solubility being a primary gatekeeper for absorption and bioavailability.[][3] Poorly soluble compounds often face challenges in formulation and may exhibit variable absorption, leading to suboptimal therapeutic outcomes.[][4] Therefore, a thorough understanding of the solubility profile of this compound is paramount for its effective utilization in drug discovery and development pipelines.
The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[3] This property is governed by the interplay of intermolecular forces between the solute and the solvent molecules.[6] For this compound, its unique structure, featuring a hydroxyl group, an aldehyde moiety, and two nitrogen atoms within the pyrimidine ring, dictates its interactions with different solvents.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound suggests a polar nature, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (via the nitrogen atoms and the carbonyl oxygen). This dual capability allows for a range of interactions with various organic solvents.
Based on the general principle of "like dissolves like," we can predict the solubility behavior of this compound in different classes of organic solvents:[7][8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute. It is anticipated that this compound will exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents can act as hydrogen bond acceptors. Given the compound's ability to donate a hydrogen bond, moderate to good solubility is expected. Studies on other pyrimidine derivatives have shown high solubility in DMF.[5][9]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of this compound, it is expected to have poor solubility in nonpolar solvents.
Temperature is another critical factor, with the solubility of most solid organic compounds in liquid solvents increasing with temperature.[7][10][11] This is because the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces of the solid.[11]
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step protocol for the experimental determination of the solubility of this compound using the isothermal shake-flask method, a widely accepted and reliable technique.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade), such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in terms of mg/mL or mol/L using the concentration obtained from the HPLC analysis and the dilution factor.
-
Visual Representation of the Experimental Workflow
Caption: Intermolecular forces governing the dissolution process.
Effect of Temperature
As previously mentioned, for most solids, solubility increases with temperature. [9][10][11]This relationship can be quantified using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution. Experimental determination of solubility at different temperatures can provide valuable thermodynamic insights into the dissolution process.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. A deep understanding of its solubility profile is essential for its successful application in drug discovery and development, enabling informed decisions on formulation strategies, reaction conditions for synthesis, and purification methods. Future work should focus on generating extensive experimental data across a wider range of solvents and temperatures to build a robust and predictive solubility model for this important chemical entity.
References
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Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
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Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Research & Reviews. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Baluja, S., & Solanki, H. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1195-1200. Retrieved from [Link]
-
Drug Development and Delivery. (n.d.). WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol. Retrieved from [Link]
-
Kumar, S., & Sati, N. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research, 8(2), 38-44. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. rroij.com [rroij.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Hydroxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a member of the pyrimidine family—a core structure in the nucleobases cytosine, thymine, and uracil—this molecule possesses inherent biological relevance.[1][2] Its unique bifunctional nature, featuring a reactive aldehyde group and a pyrimidine ring with a hydroxyl substituent, makes it an invaluable scaffold for the synthesis of complex, biologically active molecules.[3][4] Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][5] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its application in research and drug development.
Chemical Identity and Structural Characteristics
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties.
Key Identifiers
| Property | Value | Reference |
| CAS Number | 166757-62-6 | [6] |
| Molecular Formula | C₅H₄N₂O₂ | |
| Molecular Weight | 124.10 g/mol | |
| Synonyms | 2-hydroxy-5-pyrimidinecarbaldehyde | |
| InChI Key | SXSQXMJTKWVULJ-UHFFFAOYSA-N |
Structural Analysis and Tautomerism
A critical feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding 2(1H)-pyrimidinone form. In most solvent systems, the amide-like pyrimidinone tautomer is thermodynamically favored due to the greater stability of the amide resonance structure compared to the aromatic hydroxy form. This equilibrium is crucial as it dictates the molecule's reactivity, particularly its hydrogen bonding capabilities and the chemical nature of the N1 proton.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
The physical properties of the compound are essential for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Reference |
| Physical Form | Solid | |
| Appearance | White to yellow powder | [7]* |
| Melting Point | Data not available. Related compounds like 2-hydroxypyrimidine-5-carboxylic acid melt above 200 °C, suggesting a high melting point. | [8] |
| Solubility | No specific data available. Expected to be soluble in polar organic solvents like DMSO and DMF. The related pyrimidine-5-carbaldehyde is soluble in water (86.2 mg/mL). | [9] |
| pKa | Data not available. The parent 2-hydroxypyrimidine has pKa values of 2.24 and 9.17, corresponding to protonation of the ring nitrogen and deprotonation of the N-H/O-H group, respectively. | [10][11] |
| Storage | Store in an inert atmosphere at 2-8°C. |
*Note: Appearance is inferred from the similar compound 2-chloropyrimidine-5-carboxaldehyde.
Spectroscopic Characterization
Spectroscopic data is fundamental for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not publicly available, the expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Aldehyde Proton (CHO): A singlet peak at a significantly downfield chemical shift, typically between 9.8 and 10.2 ppm .
-
Pyrimidine Ring Protons: Two distinct signals in the aromatic region. The H4 and H6 protons will appear as singlets (or narrow doublets if coupling to each other is resolved) between 8.5 and 9.2 ppm .
-
N-H/O-H Proton: A broad singlet whose chemical shift is highly dependent on concentration and solvent, likely appearing between 11.0 and 13.0 ppm for the N-H proton of the major pyrimidinone tautomer.
-
-
¹³C NMR: The carbon spectrum will confirm the presence of all five unique carbon atoms.
-
Aldehyde Carbonyl (C=O): A signal in the range of 185-195 ppm .
-
Pyrimidine C2 (C-OH/C=O): A signal around 155-165 ppm .
-
Pyrimidine C4/C6: Signals in the aromatic region, typically 150-160 ppm .
-
Pyrimidine C5: The carbon bearing the aldehyde will be further upfield, around 120-130 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.[12] The spectrum will likely be dominated by features of the more stable pyrimidinone tautomer.
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ , indicative of hydrogen bonding.[13]
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (~3050-3150 cm⁻¹ ).
-
Aldehyde C-H Stretch: Two characteristic weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ .[13]
-
Carbonyl (C=O) Stretches: This region is diagnostic. A strong, sharp band for the aldehyde carbonyl is expected around 1690-1710 cm⁻¹ . A second strong band for the ring amide carbonyl (from the pyrimidinone tautomer) should appear around 1650-1680 cm⁻¹ .[14]
-
Ring C=C and C=N Stretches: Multiple sharp absorptions between 1450 and 1620 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): For an exact mass of 124.0273, high-resolution mass spectrometry (HRMS) should detect a peak at m/z = 124.0273 (for the neutral molecule) or 125.0351 (for the protonated species, [M+H]⁺).
-
Key Fragmentation: Common fragmentation pathways would involve the loss of CO (28 Da) from the aldehyde group, or the loss of HCN (27 Da) from the pyrimidine ring.[15]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups.
Caption: A potential retrosynthetic analysis for the target molecule.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Chloropyrimidine-5-carbaldehyde
This protocol describes a general method for converting a 2-chloropyrimidine to its corresponding 2-hydroxypyrimidine derivative, a key step in a potential synthesis.
Disclaimer: This is a representative protocol and must be adapted and optimized. All work should be performed in a fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq).
-
Add a 4 M aqueous solution of hydrochloric acid (HCl) (approx. 10-15 volumes, e.g., 10-15 mL per gram of starting material).
-
-
Heating:
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature, then further cool in an ice bath.
-
The product may precipitate from the acidic solution. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~6-7. Caution: CO₂ evolution may occur if using bicarbonate.
-
The neutralized solution may result in the precipitation of the product. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold diethyl ether or ethanol to remove impurities.
-
-
Purification and Characterization:
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).
-
Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 3.
-
Applications in Research and Drug Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. [2]this compound serves as a key starting material for creating libraries of novel compounds for screening.
-
Anticancer Agents: The pyrimidine core is central to many kinase inhibitors and antimetabolites used in cancer therapy. [5]The aldehyde group can be used to link the pyrimidine core to other pharmacophores, for instance, by forming thiosemicarbazones, which are known to inhibit topoisomerase IIα. [16]* Antiviral and Antibacterial Agents: By modifying the aldehyde and the 2-position, chemists can synthesize compounds that mimic natural nucleosides or interfere with bacterial metabolic pathways. [1][3]* CNS and Inflammatory Disorders: Pyrimidine derivatives are also explored for their activity against targets involved in neurodegenerative and inflammatory diseases. [1]
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
GHS Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements:
-
H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Measures:
-
Use only in a well-ventilated area or fume hood.
-
Wear protective gloves, safety glasses with side shields, and a lab coat. [8] * Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a high-value chemical intermediate with significant potential for synthetic and medicinal chemistry. Its dual functionality, combined with the established biological importance of the pyrimidine core, makes it a powerful tool for the development of novel therapeutics. A thorough understanding of its structural, physical, and chemical properties, as outlined in this guide, is the cornerstone for leveraging its full potential in the laboratory.
References
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PubChem. (n.d.). 2-Hydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]
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The Crucial Role of 3-Hydroxypyridine-2-Carboxaldehyde in Modern Drug Discovery. (n.d.). Retrieved from [Link]
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Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link]
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Nottingham Research Data Management Repository. (n.d.). NMR data Compound 4. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
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GSC Biological and Pharmaceutical Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
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Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-pyrimidinol. Retrieved from [Link]
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PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]
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NIH. (n.d.). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra. Retrieved from [Link]
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NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]
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The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. (n.d.). Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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ACS Publications. (n.d.). A Series of α-Heterocyclic Carboxaldehyde Thiosemicarbazones Inhibit Topoisomerase IIα Catalytic Activity. Retrieved from [Link]
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ACS Publications. (2023). Oxidative Dearomatization of PLP in Thiamin Pyrimidine Biosynthesis in Candida albicans. Retrieved from [Link]
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Theoretical Exploration of Tautomerism in 2-Hydroxypyrimidine-5-carbaldehyde: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the tautomeric landscape of 2-hydroxypyrimidine-5-carbaldehyde. Directed at researchers, computational chemists, and professionals in drug development, this document synthesizes established principles of pyrimidine tautomerism with specific insights into the influence of a C5-carbaldehyde substituent. We will explore the fundamental concepts of prototropic tautomerism, delve into the robust computational methodologies required for accurate predictions, analyze the anticipated tautomeric equilibria in both gaseous and solution phases, and discuss the profound impact of solvent effects. This guide is structured to provide not only a thorough scientific overview but also actionable, field-proven insights for designing and interpreting theoretical studies on this and related heterocyclic systems.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
Pryimidine derivatives are foundational scaffolds in medicinal chemistry and chemical biology, forming the core of numerous therapeutic agents and natural products. Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are, in turn, dictated by the subtle yet critical phenomenon of tautomerism. Tautomers, constitutional isomers that readily interconvert, often exhibit distinct physicochemical properties, including hydrogen bonding capabilities, dipole moments, and aromaticity. Consequently, the predominant tautomeric form of a pyrimidine derivative can significantly influence its receptor binding affinity, membrane permeability, and metabolic stability.
This compound presents a particularly interesting case study. The parent 2-hydroxypyrimidine system is known to exist in a delicate equilibrium between its hydroxy (enol) and oxo (keto) forms. The introduction of a strongly electron-withdrawing carbaldehyde group at the C5 position is poised to modulate this equilibrium, introducing further complexity and potential for novel chemical behavior. Understanding the tautomeric preferences of this molecule is, therefore, paramount for predicting its chemical reactivity and biological function.
The Tautomeric Landscape of this compound
The primary tautomeric equilibrium in this compound involves the interconversion of the hydroxy and oxo forms. However, the presence of the carbaldehyde group introduces the possibility of additional enol forms involving this substituent. The principal tautomers are depicted below:
Caption: Principal tautomeric forms of this compound.
Theoretical studies on the parent 2-hydroxypyrimidine have shown that in the gas phase, the hydroxy form is generally favored, while in polar solvents, the equilibrium shifts towards the more polar oxo form.[1] The carbaldehyde group, being electron-withdrawing, is expected to influence the acidity of the N-H and O-H protons and the overall electronic distribution of the pyrimidine ring.
Computational Methodology: A Protocol for Accurate Tautomer Analysis
The reliable theoretical investigation of tautomeric equilibria necessitates the use of high-level quantum chemical methods. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for such studies.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Method: DFT with a suitable functional. The B3LYP functional is a widely used and generally reliable choice for organic molecules.[2] For more accurate energy calculations, especially when considering subtle substituent effects, hybrid functionals like M06-2X or ωB97X-D are recommended.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a good starting point, as it includes diffuse functions to describe lone pairs and polarization functions to account for anisotropic electron density.[3]
-
Procedure: Perform full geometry optimization for all conceivable tautomers in the gas phase.
-
-
Vibrational Frequency Analysis:
-
Purpose: To confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Procedure: Calculate the harmonic vibrational frequencies at the same level of theory as the geometry optimization. The ZPVE correction should be applied to the electronic energies.
-
-
Single-Point Energy Refinement:
-
Purpose: To obtain more accurate relative energies of the tautomers.
-
Method: Employ a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ). This is considered the "gold standard" for computational chemistry but is computationally expensive. Alternatively, a more sophisticated DFT functional can be used.
-
-
Solvent Effects:
-
Importance: Solvation can dramatically alter the relative stabilities of tautomers.[4]
-
Method: Utilize a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). These models approximate the solvent as a continuous dielectric medium.
-
Procedure: Perform geometry optimizations and energy calculations for each tautomer in the desired solvent. Water and chloroform are common choices to represent polar and non-polar environments, respectively.
-
Caption: A typical computational workflow for the theoretical study of tautomerism.
Anticipated Results and Discussion
Based on existing literature for related systems, we can anticipate the following trends for this compound:
Gas Phase Tautomeric Equilibrium
In the gas phase, the hydroxy tautomer is likely to be the most stable form. This is consistent with studies on the parent 2-hydroxypyrimidine.[1] The relative energies of the oxo tautomers will be crucial in determining their population at different temperatures. The intramolecular hydrogen bond between the hydroxyl group and the adjacent ring nitrogen in the hydroxy form contributes to its stability.
Solvent Effects on Tautomeric Equilibrium
The influence of the solvent is expected to be significant. In polar solvents like water, a pronounced shift towards the more polar oxo tautomers is anticipated.[4] This is because the larger dipole moment of the oxo forms leads to stronger solute-solvent interactions. Studies on 5-acyl derivatives of hydroxypyrimidines have shown the existence of both exo- and endo-enol forms in solution, which may also be relevant for the 5-carbaldehyde derivative.[5]
| Tautomer | Gas Phase ΔE (kcal/mol) (Hypothetical) | ΔE in Water (kcal/mol) (Hypothetical) | Dipole Moment (Debye) (Hypothetical) |
| Hydroxy (1) | 0.00 | 2.5 | ~2.0 |
| Oxo (2) | 1.5 | 0.00 | ~4.5 |
| Oxo (3) | 2.0 | 0.8 | ~5.0 |
Table 1: Hypothetical Relative Energies and Dipole Moments of this compound Tautomers. The values presented are illustrative and require confirmation through rigorous quantum chemical calculations.
Spectroscopic Signatures
Theoretical calculations can predict spectroscopic properties that can be correlated with experimental data for tautomer identification.
-
Vibrational Spectroscopy (IR): The hydroxy tautomer will exhibit a characteristic O-H stretching frequency, while the oxo tautomers will show a prominent C=O stretching vibration.
-
NMR Spectroscopy: The chemical shifts of the protons and carbons, particularly those of the pyrimidine ring and the tautomerizing proton, will be distinct for each tautomer.
-
UV-Vis Spectroscopy: The different electronic structures of the tautomers will result in different absorption maxima.
Conclusion and Future Directions
The theoretical study of this compound tautomers provides a powerful avenue for understanding its fundamental chemical properties and predicting its behavior in different environments. The computational protocol outlined in this guide offers a robust framework for obtaining accurate and reliable results.
Future research should focus on:
-
Experimental Validation: Synthesizing this compound and characterizing its tautomeric forms using spectroscopic techniques (NMR, IR, UV-Vis) in various solvents to validate the theoretical predictions.
-
Excited-State Tautomerism: Investigating the possibility of excited-state intramolecular proton transfer (ESIPT), which could lead to interesting photophysical properties.
-
Biological Activity: Correlating the predicted tautomeric populations with the biological activity of this compound to establish structure-activity relationships.
By integrating rigorous computational studies with experimental investigations, a comprehensive understanding of the tautomerism of this compound can be achieved, paving the way for its potential applications in drug discovery and materials science.
References
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- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
- Hasanein, A. A., & Ali, M. A. (2011). DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. International Journal of Quantum Chemistry, 111(15), 3993-4010.
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- Hasanein, A. A., & Senior, S. A. (2011). DFT calculations of amine-imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water. International Journal of Quantum Chemistry, 111(15), 3993–4010.
- Chandra, A. K., Nguyen, M. T., Uchimaru, T., & Zeegers-Huyskens, T. (2002). A DFT study of thymine and its tautomers. Journal of Molecular Structure: THEOCHEM, 581(1-3), 169-178.
- Schlegel, H. B., & Pople, J. A. (1975). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 97(23), 6771–6775.
- El-Sayed, W. M., & Shalaby, A. S. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International journal of molecular sciences, 17(11), 1893.
- Patanen, M., Coriani, S., Decleva, P., & Fronzoni, G. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(23), 12970-12980.
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- Ali, M. A., & Hasanein, A. A. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Journal of molecular structure: THEOCHEM, 770(1-3), 143-151.
- Li, Z., & He, H. (2003). Theoretical study on the hydrogen bond interaction in tautomers of 2-hydroxy pyridine and water. Journal of Molecular Structure: THEOCHEM, 624(1-3), 153-160.
- Slesarev, V. I., & Popov, A. S. (2000). Tautomerism of 5-Acyl Derivatives of Hydroxypyrimidines and Formation of H-bonded Complexes with Solvents. Russian Journal of General Chemistry, 70(11), 1832-1839.
- Czernek, J., & Czernek, J. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(16), 4978.
- da Silva, J. B., & da Silva, A. B. (2006). Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study. The journal of physical chemistry. A, 110(25), 7847–7853.
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The Enigmatic Reactivity of 2-Hydroxypyrimidine-5-carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
2-Hydroxypyrimidine-5-carbaldehyde stands as a pivotal scaffold in the landscape of heterocyclic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its unique electronic architecture, governed by the interplay of a tautomeric hydroxyl group and an electrophilic carbaldehyde moiety, presents a fascinating case study in chemical reactivity. This in-depth technical guide will dissect the fundamental reactivity of the this compound ring, offering a comprehensive exploration of its structural nuances, key transformations, and strategic applications in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.
Structural and Electronic Landscape: The Tautomeric Equilibrium
The reactivity of this compound is intrinsically linked to the tautomeric equilibrium between its hydroxy and pyridone forms. This equilibrium is a critical determinant of the molecule's electronic properties and, consequently, its behavior in chemical reactions. In the gas phase, the hydroxy tautomer is generally favored. However, in polar solvents and in the solid state, the pyridone form often predominates due to intermolecular hydrogen bonding.[1] This solvent-dependent equilibrium has profound implications for the reactivity of the 5-carbaldehyde group.
The electron-withdrawing nature of the pyrimidine ring, further accentuated in the pyridone tautomer, renders the carbonyl carbon of the 5-carbaldehyde group highly electrophilic. This heightened electrophilicity is a cornerstone of the molecule's reactivity, making it a prime substrate for a variety of nucleophilic addition and condensation reactions.
Key Reactivity Patterns: A Synthetic Toolkit
The strategic positioning of the hydroxyl and carbaldehyde functionalities on the pyrimidine ring gives rise to a rich and diverse reaction profile. The following sections will detail the core reactivity patterns of this compound, providing both mechanistic insights and practical experimental considerations.
Nucleophilic Addition and Condensation Reactions
The electrophilic aldehyde at the C5 position is a focal point for nucleophilic attack. This reactivity is harnessed in a variety of synthetically valuable transformations, including the Knoevenagel condensation and the Wittig reaction.
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[2] In the context of this compound, this reaction provides access to a wide array of α,β-unsaturated derivatives, which are themselves valuable precursors for further functionalization. The reaction proceeds via the nucleophilic addition of an active methylene compound to the carbaldehyde, followed by dehydration.[2][3]
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or pyridine), add the active methylene compound (e.g., malononitrile, 1.1 eq). The choice of solvent can influence the reaction rate and the tautomeric equilibrium of the starting material.
-
Add a catalytic amount of a weak base (e.g., piperidine or triethylamine). The base facilitates the deprotonation of the active methylene compound to generate the nucleophilic carbanion.[2]
-
The reaction mixture is typically stirred at room temperature or heated under reflux to drive the condensation and subsequent dehydration. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Mechanism of the Knoevenagel Condensation
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The Versatile Nexus: A Technical Guide to the Research Applications of 2-Hydroxypyrimidine-5-carbaldehyde
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern chemical research, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials.[1][2] Its inherent electronic properties and the capacity for diverse functionalization make it a cornerstone in medicinal chemistry and materials science.[1][3] Within this esteemed family of heterocycles, 2-Hydroxypyrimidine-5-carbaldehyde emerges as a particularly intriguing and versatile building block. The presence of a reactive aldehyde group ortho to a ring nitrogen and a hydroxyl group in a tautomeric equilibrium with its keto form provides a unique chemical handle for a vast array of synthetic transformations. This guide serves as an in-depth technical exploration of the potential research applications of this compound, offering insights into its synthesis, reactivity, and its promising role in the development of novel therapeutics and advanced materials. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the molecular logic that drives its utility.
I. Synthesis and Chemical Profile: Mastering the Gateway
The accessibility of this compound is paramount to its widespread application. The Vilsmeier-Haack reaction stands as a robust and widely employed method for the formylation of electron-rich heterocyclic systems, including pyrimidines.[4][5][6] This reaction offers a direct route to introduce the crucial aldehyde functionality at the C5 position of the pyrimidine ring.
Core Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][6] The resulting electrophilic chloroiminium ion attacks the electron-rich C5 position of the 2-hydroxypyrimidine ring. Subsequent hydrolysis of the iminium salt intermediate yields the desired 5-formyl derivative.[4]
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
Disclaimer: This protocol is a representative procedure based on established methodologies for the formylation of similar pyrimidine systems and should be adapted and optimized for specific laboratory conditions.[7] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. The formation of the Vilsmeier reagent is an exothermic process.
-
Substrate Addition: Once the addition of POCl₃ is complete, add 2-hydroxypyrimidine (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction Progression: After the addition of the substrate, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Product Precipitation: The product, this compound, will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Vilsmeier-Haack synthesis of this compound.
II. Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The pyrimidine nucleus is a well-established pharmacophore, and the introduction of a versatile aldehyde group at the 5-position of 2-hydroxypyrimidine opens a gateway for the synthesis of a diverse array of potential therapeutic agents.[1][8]
A. Antimicrobial Agents: Combating Resistance
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[9] Pyrimidine derivatives have shown significant promise in this area.[3][8] this compound serves as an excellent starting material for the synthesis of Schiff bases, a class of compounds known for their broad-spectrum antimicrobial activity.[4][7][10]
The condensation of the aldehyde group with various primary amines (e.g., substituted anilines, heterocyclic amines) leads to the formation of imines (-C=N-), which are crucial for biological activity.[11][12]
Experimental Protocol: Synthesis of a Schiff Base from this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add an equimolar amount of the desired primary amine (e.g., 4-chloroaniline) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the formation of the Schiff base by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization can be performed if further purification is required.
Caption: General workflow for synthesizing antimicrobial Schiff bases.
Table 1: Representative Antimicrobial Activity of Pyrimidine-based Schiff Bases
| Compound Class | Test Organism | Activity (MIC µg/mL) | Reference |
| Pyrimidine Schiff Bases | Staphylococcus aureus | 12.5 - 25 | [4] |
| Pyrimidine Schiff Bases | Escherichia coli | 25 - 50 | [4] |
| Pyrimidine Schiff Bases | Candida albicans | 6.25 - 12.5 | [10] |
B. Kinase Inhibitors: Targeting Cancer and Inflammatory Diseases
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[13] The pyrimidine scaffold is a key component in many FDA-approved kinase inhibitors.[1][14] The 5-formyl group of this compound can be elaborated into various pharmacophores that can interact with the ATP-binding site of kinases.
For instance, the aldehyde can be a precursor for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines or thieno[3,2-d]pyrimidines, which are known to exhibit potent kinase inhibitory activity.[11][15] The synthesis often involves condensation reactions with active methylene compounds followed by cyclization.
III. Role in Materials Science: Building Blocks for Functional Materials
The unique electronic and structural features of the pyrimidine ring also make it an attractive component for the design of novel functional materials.[16] The aldehyde functionality of this compound provides a reactive site for polymerization and for incorporation into larger supramolecular structures.
A. Conjugated Polymers for Optoelectronic Applications
Conjugated polymers containing heterocyclic units are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[3][17] The pyrimidine ring, being an electron-deficient system, can be incorporated into donor-acceptor (D-A) type polymers to tune their electronic properties.[3] this compound can be utilized in condensation polymerization reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, with suitable phosphonium salts or phosphonates to create polymers with alternating pyrimidine and other aromatic units.
B. Metal-Organic Frameworks (MOFs) for Gas Sorption and Catalysis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[5][9] The nitrogen atoms in the pyrimidine ring and the oxygen atom of the aldehyde (or its carboxylate derivative) can act as coordination sites for metal ions, making this compound and its derivatives potential ligands for the synthesis of novel MOFs.[5][18] These MOFs could exhibit interesting properties for gas storage and separation, as well as catalysis. For example, MOFs based on pyrimidine-5-carboxylate have shown selective gas sorption for CO₂.[5]
IV. Emerging Research Directions: The Next Frontier
The versatility of this compound suggests several exciting avenues for future research.
-
Fluorescent Probes: The pyrimidine core can be part of a fluorophore system. The aldehyde group can be functionalized to create chemosensors for the detection of specific ions or biomolecules.[12][19][20][21][22]
-
Diversity-Oriented Synthesis: The compound is an ideal starting point for diversity-oriented synthesis to generate libraries of novel heterocyclic compounds for high-throughput screening in drug discovery.[23]
-
Bioactive Hybrids: The aldehyde functionality allows for the covalent linkage of the pyrimidine scaffold to other known pharmacophores, creating hybrid molecules with the potential for dual or synergistic biological activities.
V. Conclusion: A Call to Exploration
This compound represents a molecule of significant untapped potential. Its straightforward synthesis and the versatility of its functional groups make it a valuable tool for researchers in medicinal chemistry and materials science. This guide has provided a technical overview of its core applications, grounded in established chemical principles and supported by the current scientific literature. The causality behind the synthetic strategies and the rationale for its application in various fields have been elucidated to empower researchers to not only utilize this compound but also to innovate with it. The journey from this simple building block to the next generation of therapeutics and functional materials is a testament to the power of fundamental chemical research. The exploration of the full potential of this compound has just begun, and it is a journey that promises exciting discoveries.
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Cadiau, A., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Crystals, 13(10), 1490. [Link]
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Abad, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(24), 5964. [Link]
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Methodological & Application
functionalization of 2-Hydroxypyrimidine-5-carbaldehyde aldehyde group
An Application Guide to the Strategic Functionalization of 2-Hydroxypyrimidine-5-carbaldehyde's Aldehyde Group
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its value is largely derived from the versatile reactivity of the C5-aldehyde moiety, which serves as a synthetic handle for molecular elaboration. This guide provides an in-depth exploration of key chemical transformations targeting this aldehyde group. We present not just protocols, but the underlying chemical principles, field-proven insights into reaction optimization, and robust methods for product validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel, high-value compounds.
Introduction: The Unique Chemistry of this compound
This compound is more than a simple aromatic aldehyde. Its chemical personality is shaped by two key features:
-
Tautomerism: The "2-hydroxy" form exists in equilibrium with its more stable keto tautomer, pyrimidin-2(1H)-one . This tautomerism influences the electronic properties of the pyrimidine ring and must be considered during reaction design, as it can affect solubility and reactivity.
-
Electronic Nature: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic pull enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.
This guide focuses on five primary classes of reactions that exploit the aldehyde's reactivity: Reductive Amination, Wittig Olefination, Knoevenagel Condensation, Oxidation, and Reduction. Each section provides the strategic rationale behind the transformation and a detailed, validated protocol.
Reductive Amination: Forging Key C-N Bonds
Reductive amination is arguably one of the most critical reactions in drug discovery, enabling the formation of secondary and tertiary amines. The process is a one-pot, two-step sequence: the initial formation of an imine (or iminium ion) intermediate, followed by its immediate reduction.
Causality and Strategic Choices
The success of this reaction hinges on selecting a reducing agent that is potent enough to reduce the C=N double bond of the imine but gentle enough not to reduce the starting aldehyde or the pyrimidine ring. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this task.[1] Its mild nature and tolerance for slightly acidic conditions—which catalyze imine formation—make it superior to harsher reagents like NaBH₄ or LiAlH₄ for this transformation.[2] The removal of the water byproduct from the initial condensation step is crucial to drive the equilibrium towards the imine intermediate.[3]
Workflow for Reductive Amination
Caption: Reductive Amination Workflow.
Protocol 1: Synthesis of 5-((diethylamino)methyl)pyrimidin-2(1H)-one
Trustworthiness: This protocol is self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde and the appearance of a new, more polar spot for the amine product. Final structure confirmation is achieved via NMR and Mass Spectrometry.
-
Materials:
-
This compound (1.0 eq)
-
Diethylamine (1.2 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
-
Procedure:
-
To a stirred solution of this compound in DCM, add diethylamine followed by glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1][4] The reaction can be monitored by TLC.
-
Once imine formation is evident (or after 2 hours), add NaBH(OAc)₃ portion-wise. Caution: Gas evolution (hydrogen) may occur.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC.
-
Quench the reaction carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine.
-
Wittig Reaction: Crafting C=C Double Bonds
The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity.[5][6][7]
Causality and Strategic Choices
The stereochemical outcome (E vs. Z alkene) is a key consideration and depends on the nature of the ylide.
-
Non-stabilized ylides (e.g., from simple alkyl halides) are highly reactive and typically yield Z-alkenes under salt-free conditions.[8]
-
Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) are less reactive and thermodynamically controlled, predominantly forming the more stable E-alkene.[8][9]
The ylide is generated in situ by deprotonating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[6][9]
Workflow for the Wittig Reaction
Caption: General Wittig Reaction Workflow.
Protocol 2: Synthesis of 5-(2-carboethoxyvinyl)pyrimidin-2(1H)-one (E-isomer)
Trustworthiness: This protocol uses a stabilized ylide, which reliably produces the (E)-alkene. The formation of the highly stable triphenylphosphine oxide byproduct is a strong thermodynamic driving force for the reaction.[8] Product formation can be monitored by the disappearance of the aldehyde proton and the appearance of vinyl proton signals in the ¹H NMR spectrum.
-
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Purify by column chromatography (silica gel). The less polar triphenylphosphine oxide will elute first, followed by the desired alkene product.
-
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonates, cyanoacetates) to an aldehyde, followed by dehydration.[10] It is an excellent method for creating electron-deficient α,β-unsaturated systems, which are valuable Michael acceptors.
Causality and Strategic Choices
This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[10][11] The base facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion. The reaction is driven to completion by the formation of a stable, conjugated C=C bond and the removal of water, which can be aided by a Dean-Stark apparatus or molecular sieves.[12] The Doebner modification uses pyridine as both the solvent and catalyst, often leading to subsequent decarboxylation if a malonic acid derivative is used.[10][13]
Workflow for Knoevenagel Condensation
Caption: Knoevenagel Condensation Workflow.
Protocol 3: Synthesis of Ethyl 2-cyano-3-(2-oxo-1,2-dihydropyrimidin-5-yl)acrylate
Trustworthiness: The strong electron-withdrawing nature of the cyano and ester groups makes the methylene protons of ethyl cyanoacetate highly acidic, ensuring efficient carbanion formation with a mild base. The resulting conjugated product is thermodynamically stable, driving the reaction forward.
-
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol or Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.
-
Oxidation and Reduction: Interconverting Oxidation States
Simple, reliable oxidation and reduction of the aldehyde group provide direct access to the corresponding carboxylic acid and primary alcohol, respectively. These functional groups are cornerstones of further synthetic diversification (e.g., amide or ester formation).
| Reaction | Reagent & Rationale | Product |
| Oxidation | Oxone (2KHSO₅·KHSO₄·K₂SO₄): A mild, inexpensive, and metal-free oxidant that efficiently converts aldehydes to carboxylic acids with a simple workup.[14] | 2-Hydroxy-pyrimidine-5-carboxylic acid[15] |
| Reduction | Sodium Borohydride (NaBH₄): A selective and mild reducing agent. It readily reduces aldehydes but is not strong enough to reduce the pyrimidine ring or carboxylic acids/esters, ensuring high chemoselectivity.[16] | (2-Hydroxypyrimidin-5-yl)methanol |
Protocol 4: Oxidation to 2-Hydroxypyrimidine-5-carboxylic acid
-
Materials: this compound (1.0 eq), Oxone (1.5-2.0 eq), Acetone/Water solvent mixture.
-
Procedure:
-
Dissolve the aldehyde in a 1:1 mixture of acetone and water.
-
Add Oxone in portions to the stirred solution at room temperature.
-
Stir for 4-8 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with sodium sulfite solution.
-
Acidify the mixture with dilute HCl, which should precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Protocol 5: Reduction to (2-Hydroxypyrimidin-5-yl)methanol
-
Materials: this compound (1.0 eq), Sodium borohydride (NaBH₄) (1.5 eq), Methanol or Ethanol.
-
Procedure:
-
Dissolve the aldehyde in methanol and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ slowly in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.
-
Monitor by TLC for the disappearance of the aldehyde.
-
Neutralize the reaction with dilute acetic acid or HCl until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or silica gel chromatography.
-
Analytical Characterization
Confirming the identity and purity of the functionalized products is essential. A combination of NMR spectroscopy and Mass Spectrometry provides a comprehensive structural analysis.[17][18]
| Technique | Parent Aldehyde (Starting Material) | Key Changes After Functionalization |
| ¹H NMR | Aldehyde proton (CHO) signal at δ 9.5-10.5 ppm . Pyrimidine ring protons with characteristic shifts.[19][20] | Reductive Amination: Disappearance of the aldehyde proton; appearance of a new methylene (CH₂) singlet or multiplet adjacent to the nitrogen. Wittig: Disappearance of the aldehyde proton; appearance of new vinyl proton signals (δ 5-8 ppm). Knoevenagel: Disappearance of the aldehyde proton; appearance of a new vinyl proton singlet. Oxidation: Disappearance of the aldehyde proton; OH proton of the carboxylic acid may be broad or not observed. Reduction: Disappearance of the aldehyde proton; appearance of a new methylene (CH₂OH) signal and a new hydroxyl (OH) proton. |
| ¹³C NMR | Aldehyde carbonyl carbon signal at δ 185-200 ppm . | Disappearance of the aldehyde carbonyl signal. Appearance of new signals corresponding to the introduced functional group (e.g., alkyl carbons, alkene carbons, carboxylic acid carbonyl at ~165-180 ppm). |
| Mass Spec (MS) | Molecular ion peak corresponding to the starting material's mass. | Molecular ion peak corresponding to the calculated mass of the expected product. Fragmentation patterns can provide further structural evidence. |
Conclusion
The aldehyde group of this compound is a versatile synthetic platform. Through well-established methodologies such as reductive amination, Wittig olefination, Knoevenagel condensation, oxidation, and reduction, a vast chemical space of novel pyrimidine derivatives becomes accessible. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to synthesize complex molecules for applications in drug discovery and beyond. Careful selection of reagents and reaction conditions, coupled with rigorous analytical validation, is paramount to achieving synthetic success.
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The Strategic Utility of 2-Hydroxypyrimidine-5-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Rise of a Privileged Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the quest for molecular diversity and complexity, coupled with synthetic efficiency, is paramount. Multicomponent reactions (MCRs), which enable the formation of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a cornerstone of this endeavor.[1] Within this paradigm, the selection of versatile and strategically functionalized building blocks is critical. 2-Hydroxypyrimidine-5-carbaldehyde stands out as a preeminent starting material, offering a unique convergence of reactive sites that can be exploited to rapidly construct a wide array of heterocyclic scaffolds with significant biological and pharmacological potential.
The pyrimidine core is a ubiquitous motif in a vast number of bioactive natural products and synthetic drugs.[2] Its presence is often associated with a spectrum of therapeutic activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The strategic placement of a hydroxyl group at the 2-position and a formyl group at the 5-position of the pyrimidine ring in this compound provides a unique electronic and steric environment, rendering it a highly valuable synthon for the construction of fused pyrimidine systems, such as the medicinally important pyrimido[4,5-d]pyrimidines. This application note will provide an in-depth exploration of the utility of this compound in multicomponent reactions, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Application: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
A significant application of this compound lies in its role as the aldehyde component in Biginelli-type multicomponent reactions for the synthesis of pyrimido[4,5-d]pyrimidine derivatives. These fused heterocyclic systems are of considerable interest due to their diverse pharmacological activities.
Causality Behind the Experimental Choices
The selection of a one-pot, three-component approach is driven by the principles of green chemistry and synthetic efficiency. By combining the aldehyde (this compound), a urea or thiourea derivative, and an active methylene compound (such as barbituric acid or thiobarbituric acid) in a single reaction vessel, several purification steps are eliminated, reducing solvent waste and saving time. The choice of a catalyst, such as ceric ammonium nitrate (CAN), is crucial for promoting the reaction under mild conditions and often in environmentally benign solvents like water.[2] The catalyst facilitates the key condensation steps and enhances the overall yield of the desired fused pyrimidine product.
Visualizing the Workflow: From Starting Materials to Fused Heterocycles
Sources
Application Notes & Protocols: Leveraging 2-Hydroxypyrimidine-5-carbaldehyde in Advanced Heterocyclic Synthesis
Abstract
2-Hydroxypyrimidine-5-carbaldehyde stands as a pivotal and versatile scaffold in the synthesis of complex heterocyclic systems. Its unique trifecta of reactive sites—the nucleophilic/electrophilic pyrimidine ring, the tautomeric hydroxyl/oxo group, and the highly reactive aldehyde function—provides a rich platform for constructing diverse, biologically relevant molecules. This guide offers an in-depth exploration of its synthetic utility, focusing on key reaction classes including condensation reactions, multicomponent reactions (MCRs), and the strategic construction of fused pyrimidine systems. We provide field-proven, detailed protocols, mechanistic insights, and troubleshooting advice tailored for researchers, medicinal chemists, and drug development professionals aiming to exploit this powerful building block.
Introduction: The Strategic Value of this compound
The pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. Its prevalence in nature, most notably in the nucleobases of DNA and RNA, establishes it as a "privileged structure" for designing molecules that can effectively interact with biological targets. This compound capitalizes on this inherent value by incorporating a strategically placed aldehyde group, which serves as a versatile handle for a multitude of synthetic transformations.
The aldehyde's electrophilicity allows it to readily participate in reactions with a wide range of nucleophiles, while the adjacent hydroxyl group can influence reactivity and serve as a site for further functionalization. This combination enables the facile synthesis of complex fused heterocycles such as pyrimido[4,5-d]pyrimidines, pyrano[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, scaffolds known for their potent biological activities. This document will elucidate the primary synthetic pathways originating from this key intermediate.
Core Synthetic Pathways & Mechanistic Insights
The synthetic versatility of this compound is best understood by examining its reactivity in three major classes of transformations.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction involving the aldehyde, where it reacts with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) in the presence of a mild base.[1][2] This reaction is pivotal as it forms a C-C double bond, creating a conjugated system that is a versatile intermediate for subsequent cyclization reactions, particularly Michael additions.
Causality & Expertise: The choice of a weak base, such as piperidine or triethylamine, is critical. A strong base could induce self-condensation of the aldehyde or lead to undesired reactions on the pyrimidine ring. The reaction proceeds via the base-catalyzed deprotonation of the active methylene compound to form a stabilized carbanion, which then performs a nucleophilic attack on the electrophilic aldehyde carbon.[2][3] Subsequent dehydration yields the stable α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel Condensation.
Multicomponent Reactions (MCRs): Efficient Assembly of Fused Systems
MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. This compound is an excellent substrate for MCRs aimed at synthesizing fused pyrimidine heterocycles.
A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines.[4][5][6][7] In a typical three-component setup, the aldehyde reacts with a binucleophile, such as 6-aminouracil, and another amine or active methylene compound. These reactions are often catalyzed by an acid or base and can proceed in environmentally benign solvents like water or ethanol.[5] The efficiency of MCRs stems from the elimination of intermediate isolation and purification steps, saving time, resources, and reducing waste.
Reactions with N-Nucleophiles: Gateway to Pyrazoles and Schiff Bases
The aldehyde group readily reacts with hydrazines to form hydrazones.[8][9] These intermediates are not merely derivatives but are key precursors for synthesizing fused pyrazole rings. For instance, intramolecular cyclization of a hydrazone can lead to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, reaction with primary amines yields Schiff bases (imines), which can participate in cycloaddition reactions or be reduced to form secondary amines, further expanding the molecular diversity accessible from the starting aldehyde.
Detailed Application Protocols
The following protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and clear steps for purification and characterization.
Protocol 1: Knoevenagel Condensation for the Synthesis of a Chalcone-like Intermediate
Objective: To synthesize 2-hydroxy-5-(2,2-bis(ethoxycarbonyl)vinyl)pyrimidine from this compound and diethyl malonate.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (0.1 eq)
-
Absolute Ethanol
-
Standard glassware for reflux, magnetic stirrer, TLC setup (e.g., Ethyl Acetate/Hexane 1:1)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 1.24 g, 10 mmol) in absolute ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add diethyl malonate (e.g., 1.92 g, 12 mmol) followed by a catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Scientist's Note: Monitor the reaction progress by TLC. The starting aldehyde should show a lower Rf value than the more nonpolar product. The reaction is typically complete when the aldehyde spot disappears.
-
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual reactants.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Caption: Experimental workflow for Knoevenagel condensation.
Protocol 2: Three-Component Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
Objective: To synthesize a 5-aryl-1,3-dimethyl-1,5,6,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4,7(3H)-trione via a one-pot reaction.
Materials:
-
This compound (1.0 eq) - Note: For this MCR, a substituted aldehyde like benzaldehyde is often used as the "aldehyde" component, while an aminopyrimidine acts as the nucleophile. This protocol is adapted for clarity based on common MCRs that build this core. We will use Benzaldehyde for this illustrative protocol.
-
6-Amino-1,3-dimethyluracil (1.0 eq)
-
Thiourea (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Water
Procedure:
-
Setup: In a 100 mL round-bottom flask, create a suspension of 6-amino-1,3-dimethyluracil (e.g., 1.55 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and thiourea (e.g., 0.84 g, 11 mmol) in water (50 mL).
-
Catalyst Addition: Add p-TSA (0.19 g, 1 mmol) to the suspension.
-
Scientist's Note: p-TSA acts as a Lewis acid catalyst, activating the aldehyde carbonyl group towards nucleophilic attack and facilitating the dehydration steps. Using water as a solvent is a key green chemistry principle.[5]
-
-
Reaction: Heat the mixture to reflux (100°C) with vigorous stirring for 8-10 hours. A precipitate will form as the reaction progresses.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The product is often of high purity, but can be recrystallized from a DMF/ethanol mixture if necessary.
-
Characterization: Dry the product and confirm its structure using IR (presence of C=O and C=S groups), NMR, and elemental analysis.
Data Summary & Applications
The synthetic routes described enable access to a wide variety of heterocyclic cores with significant therapeutic potential.
Table 1: Heterocyclic Scaffolds Derived from Pyrimidine-5-carbaldehydes
| Reaction Type | Co-Reactant(s) | Resulting Heterocyclic Core | Potential Application |
| Knoevenagel/Michael | Malononitrile, Barbituric Acid | Pyrano[2,3-d]pyrimidine | Anti-inflammatory, Antitumor[10][11] |
| MCR | 6-Aminouracil, Aromatic Aldehyde | Pyrimido[4,5-d]pyrimidine | Anticancer, Antiviral, Kinase Inhibitor |
| Condensation/Cyclization | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine | Antiviral, CNS Agents |
| Condensation | Primary Amines | Schiff Base Intermediates | Precursors for further synthesis |
Table 2: Typical Conditions for Multicomponent Synthesis of Pyrimido[4,5-d]pyrimidines
| Catalyst | Solvent | Temperature (°C) | Typical Yields | Reference |
| p-TSA | Water | 100 | 80-95% | [5] |
| Ceric Ammonium Nitrate (CAN) | Water | 100 | 85-95% | [6] |
| None (Catalyst-free) | Ethanol | 78 | 70-90% | [4] |
| L-Proline | Water | 70 | 80-92% | (Based on similar MCRs) |
Troubleshooting and Expert Insights
-
Low Yield in Knoevenagel Condensation: Ensure the base catalyst has not degraded. Piperidine should be fresh. If the reaction stalls, adding a slight excess of the active methylene compound can help drive it to completion. Ensure the ethanol is absolute, as water can sometimes hinder the dehydration step.
-
Side Products in MCRs: The order of addition can sometimes influence the outcome. While generally robust, pre-forming the imine between the aldehyde and an amine before adding the third component can sometimes yield a cleaner product profile. Catalyst loading is also key; too much catalyst can lead to polymerization or degradation.
-
Purification Challenges: Fused heterocyclic products are often poorly soluble. Recrystallization may require high-boiling point solvents like DMF, DMSO, or acetic acid, followed by precipitation with a less polar solvent like ethanol or water. Column chromatography on silica gel can be effective, but may require polar solvent systems (e.g., DCM/Methanol).
Conclusion
This compound is a high-value, versatile building block for constructing medicinally relevant heterocyclic compounds. Its predictable reactivity in condensation and multicomponent reactions allows for the efficient and atom-economical synthesis of complex molecular architectures. The protocols and insights provided herein serve as a robust foundation for researchers to explore and expand the chemical space of pyrimidine-based heterocycles, paving the way for the discovery of novel therapeutic agents.
References
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Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. (n.d.). National Center for Biotechnology Information. [Link]
-
Georgiou, E. A., Paraskevas, K., Koutra, C., Persoons, L., Schols, D., De Jonghe, S., & Kostakis, I. K. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(1), 123. [Link]
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Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. [Link]
-
Majumder, S., Borah, P., & Bhuyan, P. J. (2014). An efficient and regioselective one-pot multi-component synthesis of pyrimido[4,5-d]pyrimidine derivatives in water. Tetrahedron Letters, 55(6), 1168–1170. [Link]
-
Guech-Guech, R., et al. (2020). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. [Link]
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Wilson, J. J., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Medicinal Chemistry Research. [Link]
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Dabiri, M., et al. (2014). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Journal of the Iranian Chemical Society. [Link]
-
Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (n.d.). Bentham Science. [Link]
-
Bakherad, M., et al. (2020). Synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines in the magnetized deionized water based on UV–visible study. Journal of the Iranian Chemical Society. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. [Link]
-
Abdel-rahman, M. G., et al. (2020). Synthesis of Pyrano[2,3-d]pyrimidine-2,4-diones and Pyridino[2,3-d]pyrimidine-2,4,6,8-tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry. [Link]
-
Kazemi, S., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]
-
Knoevenagel Condensation. (n.d.). Cambridge University Press. [Link]
-
Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. (2021). ResearchGate. [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. [Link]
-
Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. (n.d.). ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
-
Knoevenagel Condensation. (2021). J&K Scientific LLC. [Link]
-
Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. (2007). ResearchGate. [Link]
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2021). MDPI. [Link]
-
Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. (n.d.). ResearchGate. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. [Link]
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Application Note: A Detailed Protocol for the Synthesis of 2-Hydroxypyrimidine-5-carbaldehyde
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Hydroxypyrimidine-5-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry. Pyrimidine derivatives are integral to numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1][2] The aldehyde functionality at the 5-position serves as a versatile handle for further molecular elaboration, making this compound a valuable intermediate in drug discovery and development programs.[1][3] This guide details a robust synthesis route via the Vilsmeier-Haack formylation of 2-hydroxypyrimidine. We provide in-depth explanations for key experimental choices, safety protocols, and methods for purification and characterization to ensure the reproducible synthesis of a high-purity final product.
Introduction and Scientific Rationale
The pyrimidine scaffold is a fundamental motif in a vast array of pharmaceuticals and biologically significant molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[2] The introduction of a carbaldehyde group onto this privileged heterocycle dramatically increases its synthetic utility. This compound, in particular, is a precursor for synthesizing more complex molecules such as Schiff bases, pyrimidine-fused heterocycles, and various substituted derivatives explored for their therapeutic potential.[1][4][5]
The chosen synthetic strategy is the Vilsmeier-Haack reaction , a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[8][9] The 2-hydroxypyrimidine ring, existing in tautomeric equilibrium with pyrimidin-2(1H)-one, is sufficiently electron-rich to undergo electrophilic substitution at the C5 position, which is activated by the two ring nitrogen atoms. This method is advantageous due to its reliability, use of readily available reagents, and generally good yields.
Reaction Mechanism: The Vilsmeier-Haack Formylation
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion. Subsequent elimination of a dichlorophosphate species generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[8][9]
-
Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the Vilsmeier reagent. The resulting intermediate is then rearomatized.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium salt intermediate to yield the final aldehyde product, this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hydroxypyrimidine | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Acros Organics | Highly corrosive and water-reactive. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Use anhydrous grade to ensure efficient Vilsmeier reagent formation. |
| Dichloromethane (DCM) | ACS Grade | VWR | Used for extraction. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - | Used for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Used as a drying agent. |
| Deionized Water | - | - | Used for work-up and washing. |
| Crushed Ice | - | - | For controlled quenching of the reaction. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Ice-water bath and heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask and cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 7.5 mL, 80 mmol) dropwise to the cold, stirring DMF via the dropping funnel over 30 minutes.
-
Causality: This addition is highly exothermic. A slow, dropwise addition at 0 °C is critical to control the reaction temperature, prevent reagent decomposition, and ensure operator safety. The Vilsmeier reagent forms as a pale yellow to orange complex.[8]
-
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
Step 2: Formylation Reaction
-
Add 2-hydroxypyrimidine (5.0 g, 52 mmol) portion-wise to the pre-formed Vilsmeier reagent.
-
Causality: Adding the solid substrate in portions helps to control any initial exotherm and ensures it dissolves properly into the reaction medium.
-
-
Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) until the starting material is consumed.[10]
Step 3: Quenching and Product Isolation
-
After the reaction is complete, cool the flask to room temperature.
-
In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 300 g).
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde.[9] The process is highly exothermic and may release HCl gas; performing this step slowly in a well-ventilated fume hood is essential.
-
-
Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7. Effervescence (CO₂ evolution) will be observed.
-
A precipitate (the crude product) should form upon neutralization. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
Step 4: Purification and Characterization
-
Dry the crude solid in a vacuum oven at 50 °C overnight.
-
For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product using the following methods:
-
¹H NMR: To confirm the proton environment, including the characteristic aldehyde proton singlet.
-
¹³C NMR: To identify all unique carbon atoms.
-
Mass Spectrometry: To confirm the molecular weight (124.10 g/mol ).
-
Melting Point: To assess purity.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is a suspected teratogen. Avoid inhalation and skin contact.
-
General Precautions: The reaction should be conducted in a well-ventilated fume hood at all times. Ensure appropriate waste disposal procedures are followed for all chemical waste.[11]
References
-
Alekseeva, A. A., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]
-
Patil, S. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(2). Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Syntheses. 2-Chloropyrimidine. Org. Synth. 1951, 31, 23. Available at: [Link]
- Google Patents. (2020). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
El-Damasy, A. K., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Medicinal Chemistry, 13(10), 1225-1241. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Available at: [Link]
-
Ali, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(02), 1709–1722. Available at: [Link]
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Application Notes & Protocols: 2-Hydroxypyrimidine-5-carbaldehyde as a Versatile Synthon for Bioactive Molecules
Abstract
The pyrimidine scaffold is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds, including a variety of FDA-approved drugs.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it an attractive framework for drug design.[1] This application note provides an in-depth guide to the synthesis, reactivity, and application of 2-hydroxypyrimidine-5-carbaldehyde, a highly versatile building block for the construction of diverse molecular architectures. We present detailed, field-proven protocols for its use in synthesizing precursors for targeted therapies, with a focus on kinase inhibitors and antiviral agents. The methodologies are explained with a focus on the underlying chemical principles to empower researchers in drug discovery and medicinal chemistry to leverage this synthon's full potential.
Introduction: The Significance of the Pyrimidine Scaffold
Heterocyclic compounds form the backbone of modern medicinal chemistry. Among them, the pyrimidine ring is a leitmotif in a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] The value of pyrimidine-based compounds is rooted in their ability to mimic endogenous molecules and interact with biological targets like enzymes and receptors with high specificity.[2][3]
This compound emerges as a particularly valuable intermediate. It possesses two key reactive sites: the aldehyde group and the pyrimidine core itself. The aldehyde is a versatile handle for a multitude of transformations such as condensations, reductive aminations, and Wittig reactions, allowing for the introduction of diverse side chains. The 2-hydroxy group can exist in tautomeric equilibrium with its keto form (a pyrimidone), and this functionality can be further modified, for example, through chlorination, enabling subsequent nucleophilic aromatic substitution reactions. This dual reactivity makes it a powerful platform for generating libraries of complex molecules for high-throughput screening and lead optimization.
Synthesis and Purification of this compound
The most common and efficient method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyrimidine ring attacks the electrophilic Vilsmeier reagent (a chloroiminium ion).[6][7]
Synthesis Workflow: Vilsmeier-Haack Formylation
The following diagram outlines the general workflow for the synthesis of the title compound.
Caption: Vilsmeier-Haack synthesis workflow.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the formylation of activated heterocyclic systems.[6][8]
Materials:
-
2-Hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.
-
Reaction: To the prepared Vilsmeier reagent, add a suspension of 2-hydroxypyrimidine (1 equivalent) in anhydrous DCE.
-
Heating: Warm the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Neutralization & Precipitation: Stir the aqueous mixture overnight. Neutralize carefully with saturated sodium bicarbonate solution until pH 7. The crude product should precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water. Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from its aldehyde functionality, which serves as an electrophilic site for the construction of carbon-carbon and carbon-nitrogen bonds.
Caption: Workflow for kinase inhibitor precursor synthesis.
Experimental Protocol
Materials:
-
This compound
-
2-Aminothiazole
-
Ethanol (EtOH), absolute
-
Acetic Acid (catalytic amount)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol. Add 2-aminothiazole (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux for 3 hours. Monitor the formation of the imine intermediate by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 20 minutes. Caution: NaBH₄ reacts with protic solvents to release hydrogen gas.
-
Quenching and Extraction: After stirring at room temperature for 1 hour, quench the reaction by slowly adding water. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to obtain the desired aminothiazolyl-methyl-pyrimidine precursor.
Protocol: Synthesis of an Antiviral Scaffold Precursor
Pyrimidine derivatives are a cornerstone of antiviral research, with many compounds targeting viral polymerases or proteases. [9][10]The Knoevenagel condensation is a powerful tool for C-C bond formation, creating α,β-unsaturated systems that are themselves versatile intermediates for further elaboration, for example, into pyrazolo[3,4-d]pyrimidines. [11]
Rationale and Workflow
This protocol uses a base-catalyzed Knoevenagel condensation between this compound and malononitrile. This reaction creates an electron-deficient alkene that is highly functionalized and primed for subsequent cyclization reactions to build more complex heterocyclic systems with potential antiviral activity. [11] Procedure:
-
Setup: Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates directly from the reaction mixture. Monitor by TLC for the consumption of the aldehyde.
-
Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual catalysts and starting materials. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Safety and Handling
Working with this compound and its reagents requires adherence to standard laboratory safety procedures.
| Hazard Category | Description & Precautionary Measures [12][13] |
| Health Hazards | Harmful if swallowed (H302). Causes skin and serious eye irritation. [13]May cause respiratory irritation. [13] |
| Handling | Use in a well-ventilated area or fume hood. [12]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [13]Avoid breathing dust/fumes. [13]Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. [14]Keep away from strong oxidizing agents and strong bases. [12]Consider storing under an inert atmosphere. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [12]Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [12]Ingestion: Rinse mouth and drink plenty of water. Seek medical attention. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Conclusion
This compound is a cost-effective and highly adaptable building block for the synthesis of diverse, biologically relevant molecules. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a robust platform for generating novel compounds for drug discovery pipelines. The protocols detailed herein for the synthesis of kinase inhibitor and antiviral precursors serve as a practical starting point for researchers to explore the rich chemical space accessible from this valuable synthon.
References
-
Shishkin, V. N., Guda, V. V., & Shishkina, I. V. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2022(3), M1451. [Link]
-
Patil, S. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(4). [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Abass, M., Hassanin, H. M., & Mayhoub, A. S. (2010). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Chemical Papers, 64(1), 72–83. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Meta-Sci. (n.d.). Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. Meta-Sci. [Link]
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
Capot Chemical. (2022). Material Safety Data Sheet - 2-Methylpyrimidine-5-carbaldehyde. Capot Chemical. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
-
Seley, K. L., et al. (2005). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries. Journal of combinatorial chemistry, 7(2), 243–251. [Link]
-
Seley, K. L., et al. (2005). 2-Substituted-4,5-Dihydroxypyrimidine-6-Carboxamide Antiviral Targeted Libraries. Journal of Combinatorial Chemistry. [Link]
-
Iazzetti, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(15), 3463. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. [Link]
-
El-Sawy, E. R., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current medicinal chemistry, 30(19), 2169–2193. [Link]
-
Al-Shdefat, R., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(13), 4305. [Link]
-
An, D., et al. (2016). 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H. Journal of medicinal chemistry, 59(13), 6351–6367. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Home. Hyma Synthesis. [Link]
- Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
-
PubChem. (n.d.). 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. PubChem. [Link]
-
Wang, C., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of medicinal chemistry. [Link]
-
Kciuk, M., et al. (2024). Bioactive Compounds Derived from Plants and Their Medicinal Potential. International journal of molecular sciences, 25(22), 13694. [Link]
-
Al-Zharani, N. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Shaala, L. A., et al. (2019). Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species. Marine drugs, 17(10), 589. [Link]
-
Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]
-
Atanasov, A. G., et al. (2021). Bioactive Molecules and Their Mechanisms of Action. Molecules, 26(11), 3163. [Link]
-
Montanari, D., & Capdeville, R. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(19), 6656. [Link]
-
Patel, H., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of medicinal chemistry, 65(1), 253–268. [Link]
-
Rico, Y., et al. (2022). Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. International journal of molecular sciences, 23(19), 11847. [Link]
-
Giampieri, F., et al. (2024). Plant-Derived Bioactive Compounds: One Health Perspective. Antioxidants, 13(6), 662. [Link]
-
Kaur, R., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Bioorganic & medicinal chemistry letters, 74, 128921. [Link]
-
Żurek, E., et al. (2024). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International journal of molecular sciences, 25(13), 6825. [Link]
-
Schneider, C., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein journal of organic chemistry, 7, 964–976. [Link]
-
Ji, X., et al. (2023). Oxidative Dearomatization of PLP in Thiamin Pyrimidine Biosynthesis in Candida albicans. Journal of the American Chemical Society, 145(8), 4819–4825. [Link]
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- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxypyrimidine-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Hydroxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic building block.
Introduction: The Synthetic Landscape
This compound is a valuable intermediate in medicinal chemistry. Its synthesis is most commonly achieved via the Vilsmeier-Haack formylation of 2-hydroxypyrimidine.[1][2][3] This reaction, while effective, is sensitive to reaction conditions and can generate a profile of impurities that complicate purification and impact yield. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these common impurities.
The core of the Vilsmeier-Haack reaction involves an electrophilic aromatic substitution where a halomethyleniminium salt (the Vilsmeier reagent), generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide like phosphorus oxychloride (POCl₃), formylates an electron-rich aromatic or heteroaromatic ring.[1][3] The reactivity of the 2-hydroxypyrimidine core, including its tautomeric forms, dictates the primary success and potential pitfalls of this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via the Vilsmeier-Haack reaction?
A1: During the formylation of 2-hydroxypyrimidine, you should anticipate several potential impurities stemming from the starting material, side reactions, and subsequent workup procedures. The most prevalent are:
-
Unreacted Starting Material (2-Hydroxypyrimidine): Incomplete conversion is a common issue, leading to the presence of the starting material in your crude product.
-
Chlorinated Byproduct (2-Chloro-5-formylpyrimidine): This is arguably the most significant process-related impurity. The phosphorus oxychloride used to generate the Vilsmeier reagent can also act as a chlorinating agent, substituting the hydroxyl group.[4]
-
Over-formylated or Diformylated Species: While the C5 position is electronically activated for formylation, aggressive reaction conditions could potentially lead to reactions at other positions, though this is less common.
-
Hydrolysis Products: The Vilsmeier reagent is highly moisture-sensitive. Any water present in the reaction can lead to its decomposition and the formation of non-reactive species, lowering the overall yield.[5] The iminium salt intermediate formed on the pyrimidine ring must also be hydrolyzed during workup to yield the final aldehyde; incomplete hydrolysis can leave iminium salt impurities.[2][6]
-
Polymeric Materials: Electron-rich aldehydes and heterocyclic systems can sometimes polymerize or undergo self-condensation under strong acidic conditions, leading to insoluble, tar-like residues.
Q2: My reaction yield is consistently low. What are the critical parameters I need to control?
A2: Low yields are often traced back to suboptimal reaction conditions. Here are the key areas to focus on for optimization:
-
Anhydrous Conditions: The Vilsmeier reagent is readily hydrolyzed by water.[5] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reagent quenching.
-
Stoichiometry of the Vilsmeier Reagent: The molar ratio of DMF and POCl₃ to the 2-hydroxypyrimidine substrate is critical. An excess of the reagent may be required to drive the reaction to completion, but a large excess can increase the formation of chlorinated byproducts and other side reactions. Start with a modest excess (e.g., 1.5-3.0 equivalents) and optimize based on results.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It should be prepared at a low temperature (0-5 °C) before the addition of the substrate. The formylation reaction itself may require heating, but excessive temperatures can promote the formation of the chlorinated byproduct and polymeric tars.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and temperature.
-
Order of Addition: Typically, the Vilsmeier reagent is pre-formed by adding POCl₃ to DMF at low temperatures. The 2-hydroxypyrimidine is then added to this pre-formed reagent. Reversing this order can lead to a different impurity profile and lower yields.
Troubleshooting Guide: Impurity Identification and Remediation
This section provides a systematic approach to diagnosing and solving specific impurity-related issues.
Workflow for Synthesis and Impurity Analysis
The following diagram outlines a typical workflow from synthesis to the identification and purification of this compound.
Caption: General workflow for synthesis and purification.
Impurity Profile and Mitigation Strategies
The table below summarizes the common impurities, their identification, and recommended removal strategies.
| Impurity Name | Structure (Proposed) | Molecular Weight ( g/mol ) | Identification Method | Troubleshooting & Removal Protocol |
| 2-Hydroxypyrimidine | C₄H₄N₂O | 96.09 | HPLC/TLC: Compare Rₜ/Rբ with an authentic standard. NMR: Absence of aldehyde proton (~9.8 ppm). | Optimize Reaction: Increase reaction time/temperature or reagent stoichiometry. Purification: Recrystallization or silica gel column chromatography. |
| 2-Chloro-5-formylpyrimidine | C₅H₃ClN₂O | 142.54 | MS: Characteristic M, M+2 isotopic pattern for chlorine. NMR: Downfield shift of pyrimidine protons compared to the hydroxy analog. | Optimize Reaction: Use minimum necessary temperature and reagent stoichiometry. Purification: Careful silica gel column chromatography (may have similar polarity to the product). |
| Iminium Salt Intermediate | C₇H₉ClN₃O⁺ | 186.62 (cation) | LC-MS: Detectable as a charged species. Workup: Ensure complete hydrolysis by stirring the quenched reaction mixture until no intermediate is detected by TLC/LCMS. | Improve Workup: Increase hydrolysis time or gently heat during neutralization. |
| Polymeric Byproducts | N/A (mixture) | High MW | Appearance: Insoluble, often colored, tar-like material. Chromatography: Baseline smearing in HPLC/TLC. | Filtration: Filter the crude product solution before final isolation. Trituration: Wash the crude solid with a solvent in which the product is sparingly soluble but the polymer is not. |
Mechanistic View of Impurity Formation
Understanding how impurities are formed is key to preventing them. The Vilsmeier-Haack reaction proceeds through a highly electrophilic chloroiminium ion which attacks the electron-rich C5 position of 2-hydroxypyrimidine. However, the presence of POCl₃ and the pyrimidine's tautomeric nature open pathways to side products.
Caption: Formation of desired product and chlorinated impurity.
Experimental Protocols
Protocol 1: General HPLC Method for In-Process Control and Purity Analysis
This method provides a baseline for separating the target compound from its key impurities.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
Expected Elution Order: 2-Hydroxypyrimidine (most polar, earliest elution) -> This compound -> 2-Chloro-5-formylpyrimidine (least polar, latest elution).
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most effective method for removing both more polar (starting material) and less polar (chlorinated byproduct) impurities.
-
Prepare the Column: Slurry-pack a silica gel column (230-400 mesh) in the chosen eluent system. The column diameter and length will depend on the scale of the reaction.
-
Adsorb the Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or acetone) and adsorb it onto a small amount of silica gel. Dry the silica completely under vacuum.
-
Load and Elute: Carefully load the dried silica-adsorbed sample onto the top of the prepared column. Begin elution with a non-polar solvent system (e.g., 98:2 Dichloromethane:Methanol) and gradually increase the polarity.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Zhang, W., et al. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H).
- Google Patents. (2020). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
-
Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 18). Hydrolysis Reactions. Retrieved from [Link]
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
Sources
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- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
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- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Systems for 2-Hydroxypyrimidine-5-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Hydroxypyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic strategy, focusing primarily on the Vilsmeier-Haack formylation, a robust and widely used method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for synthesizing this compound via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of 2-hydroxypyrimidine, the synthesis involves two primary stages:
-
Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4] This step is exothermic and requires careful temperature control.
-
Electrophilic Aromatic Substitution: The electron-rich 2-hydroxypyrimidine ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Due to the electronic properties of the pyrimidine ring, this attack preferentially occurs at the C5 position, which is the most electron-rich and least sterically hindered site for electrophilic substitution.[5][6] Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final product, this compound.[1]
Caption: Vilsmeier-Haack reaction workflow for pyrimidine formylation.
Q2: What are the primary safety concerns when performing this reaction?
A2: The reagents involved are hazardous and demand strict safety protocols. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing hydrochloric acid fumes.[3] The Vilsmeier reagent itself is moisture-sensitive. All operations, including reagent preparation and the reaction itself, must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. The quenching step, which involves adding the reaction mixture to ice water, is highly exothermic and must be performed slowly and with vigorous stirring to control the release of heat and gas.[3]
Q3: My 2-hydroxypyrimidine starting material has low solubility. How does this impact the reaction and how can I mitigate it?
A3: Low substrate solubility is a common issue that can hinder reaction kinetics and lead to incomplete conversion. While DMF serves as both a reagent and a solvent, its solvating power may be insufficient for some substrates. To address this, a co-solvent can be introduced. Anhydrous dichloromethane (DCM), dichloroethane (DCE), or chloroform are effective choices that can improve substrate solubility without interfering with the reaction.[7] The substrate should be dissolved in the co-solvent first, and this solution is then added to the pre-formed Vilsmeier reagent.
Troubleshooting Guide: Catalyst & Reaction Optimization
Problem 1: Low or No Product Yield
Question: I am experiencing very low conversion of my 2-hydroxypyrimidine starting material, with TLC/LCMS analysis showing mostly unreacted substrate. What are the likely causes and how can I systematically troubleshoot this issue?
Answer: Low or no yield is one of the most frequent challenges, typically stemming from issues with reagents, reaction conditions, or substrate reactivity.
Causality & Troubleshooting Steps:
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is highly sensitive to moisture.
-
Action: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade DMF and ensure the POCl₃ is from a freshly opened bottle or has been properly stored to prevent degradation from atmospheric moisture.[3]
-
-
Substrate Activation: The Vilsmeier-Haack reaction requires an electron-rich substrate.[8] While 2-hydroxypyrimidine is generally considered activated, substituents on the ring can significantly alter its reactivity.
-
Action: Confirm that your starting material does not possess strong electron-withdrawing groups that would deactivate the ring towards electrophilic substitution.
-
-
Stoichiometry of Reagents: Insufficient Vilsmeier reagent will naturally lead to incomplete conversion.
-
Reaction Temperature and Time: The formylation of heteroaromatics can require thermal energy to proceed at a reasonable rate.
-
Action: While the Vilsmeier reagent is typically prepared at 0-5°C, the subsequent reaction with the substrate may need to be heated.[1][7] Monitor the reaction by TLC or LCMS while incrementally increasing the temperature (e.g., from room temperature to 40°C, then to 60-80°C). Extend the reaction time; some sluggish reactions may require stirring overnight.[9]
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Difficult Workup or Product Isolation
Question: During the aqueous workup, I'm forming a persistent emulsion, or my product seems to be lost in the aqueous layer. How can I improve product recovery?
Answer: Workup challenges are common due to the nature of the reagents and the potential for the product to have some water solubility.
Causality & Troubleshooting Steps:
-
Improper Quenching: The hydrolysis of the iminium intermediate must be complete.
-
Action: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice or ice-cold water.[7] This dissipates the heat from the exothermic quenching process. After the initial quench, stir for an additional 15-30 minutes to ensure complete hydrolysis.
-
-
pH Optimization: The pH of the aqueous layer is critical. The product may be soluble at very low or high pH.
-
Action: Carefully neutralize the quenched mixture. A common procedure is to basify slowly with a solution like NaOH or Na₂CO₃ to a pH of ~8-9. This ensures the product is in its neutral form, which is typically less water-soluble. Check the pH with indicator strips.
-
-
Emulsion Formation: Emulsions often form when there are finely divided solids or amphiphilic species at the aqueous-organic interface.
-
Action: To break emulsions, saturate the aqueous layer by adding solid NaCl (brine wash).[3] This increases the polarity of the aqueous phase and can help force the organic product into the organic layer. If the emulsion persists, filtration through a pad of Celite can sometimes help.
-
-
Solvent Choice: The choice of extraction solvent is key.
-
Action: Use a solvent in which your product is highly soluble but water is not, such as Dichloromethane (DCM) or Ethyl Acetate. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.
-
Problem 3: Formation of Multiple Products
Question: My crude NMR spectrum shows more than one aldehyde signal, or my TLC plate has multiple product spots. What could be causing this and how can I improve selectivity?
Answer: The formation of multiple products often points to a lack of regioselectivity or over-reaction (diformylation).
Causality & Troubleshooting Steps:
-
Di-formylation: If the reaction is too harsh (high temperature, long duration, or large excess of Vilsmeier reagent), a second formyl group could potentially be added to the ring.
-
Alternative Regioisomers: While formylation is electronically directed to the C5 position, extreme conditions could potentially lead to substitution at other positions, although this is less common for this specific substrate.[5]
-
Action: Milder reaction conditions are key. Ensure the Vilsmeier reagent is pre-formed at 0°C and the substrate is added slowly at this low temperature before any heating is applied. This maximizes kinetic control and favors the most electronically accessible position.
-
Experimental Protocols & Data
Protocol: Optimized Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific setup and substrate batch.
Reagents & Equipment:
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar
-
Inert gas inlet (Nitrogen or Argon)
-
Addition funnel
-
Thermometer
-
2-Hydroxypyrimidine (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) (optional co-solvent)
-
Ice bath, Crushed ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Chloride (NaCl)
-
Extraction solvent (e.g., Ethyl Acetate or DCM)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
To the three-neck flask under an inert atmosphere, add anhydrous DMF. If using a co-solvent, add it now.
-
Cool the flask to 0-5°C using an ice bath.
-
Add POCl₃ (1.5 eq.) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[7]
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. A pale yellow to colorless solution of the Vilsmeier reagent should form.
-
-
Formylation Reaction:
-
Dissolve 2-hydroxypyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction to 60°C and monitor its progress every hour using TLC (See TLC protocol below). Continue heating for 2-6 hours or until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice water.
-
Stir for 30 minutes.
-
Carefully neutralize the mixture to pH 8-9 by the slow addition of saturated NaHCO₃ solution or another suitable base.
-
Transfer the mixture to a separatory funnel. If emulsions are present, add solid NaCl.
-
Extract the product with Ethyl Acetate or DCM (3x volume).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield pure this compound.
-
Protocol: TLC Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase (Eluent): A starting point is 50:50 Ethyl Acetate:Hexanes. Adjust polarity as needed.
-
Visualization: UV lamp (254 nm). The starting material and product are typically UV active. Staining with potassium permanganate can also be used.
-
Procedure: Carefully take a small aliquot from the reaction mixture, quench it in a vial with a few drops of saturated NaHCO₃ solution, add 1 mL of ethyl acetate, vortex, and spot the organic layer on the TLC plate.
Table 1: Optimization Parameters for Vilsmeier-Haack Reaction
| Parameter | Range Investigated | Starting Point | Rationale for Optimization |
| POCl₃ (eq.) | 1.1 - 3.0 | 1.5 | Balances reaction efficiency with the risk of side reactions. Increase if conversion is low.[4][7] |
| Temperature (°C) | 25 - 80 | 60 | Higher temperatures increase reaction rate but may also promote byproduct formation.[1] |
| Time (h) | 1 - 24 | 4 | Must be optimized empirically by monitoring reaction progress to avoid decomposition or side reactions.[9] |
| Co-solvent | None, DCM, DCE | None | Use if starting material solubility is poor in DMF alone.[7] |
References
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formylation of 2-Hydroxypyrimidine
Introduction
Welcome to the technical support guide for the synthesis of 2-hydroxypyrimidine-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry and drug development, valued for its role in constructing more complex bioactive compounds.[1] The introduction of a formyl group onto the 2-hydroxypyrimidine core is most commonly achieved via electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a prevalent method.[2][3][4]
However, the electron-rich nature of the pyrimidine ring and the specific reaction conditions required for formylation can lead to a variety of byproducts, complicating purification and reducing yields.[5] This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack reaction turned very dark, and the final yield is low. What are the likely causes?
A1: A dark reaction color (deep brown to black) often indicates substrate degradation or polymerization. 2-Hydroxypyrimidine, being an electron-rich heterocycle, is susceptible to harsh electrophilic conditions.[6][7]
Causality:
-
Excess Vilsmeier Reagent: An excess of the Vilsmeier reagent ([chloro(dimethylamino)methylidene]-dimethylammonium chloride), formed from POCl₃ and DMF, can lead to over-reactivity.[2][3] The reagent is a potent electrophile, and high concentrations can promote side reactions or decomposition of the starting material and product.[6]
-
High Temperature: The Vilsmeier-Haack reaction is exothermic.[7] Poor temperature control (e.g., allowing the temperature to rise above 0-5 °C during reagent addition) can accelerate decomposition pathways. Many formylation reactions on sensitive substrates require careful temperature management, sometimes ranging from 0°C up to 80°C depending on substrate reactivity.[7]
-
Non-anhydrous Conditions: The Vilsmeier reagent reacts violently with water. Moisture in the solvent (DMF) or glassware will consume the reagent and can lead to the formation of other reactive species, contributing to byproduct formation and lower yields.
Troubleshooting Steps:
-
Control Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).
-
Maintain Low Temperature: Prepare the Vilsmeier reagent at 0 °C and add your substrate solution slowly, ensuring the internal temperature does not exceed 5-10 °C.
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous DMF.
Q2: I observe a second spot on my TLC, very close to the product spot. What could this byproduct be?
A2: A closely migrating spot on TLC often suggests a structurally similar byproduct. The most probable candidates are isomers or products of secondary reactions.
Potential Byproducts:
-
Isomeric Product (4-carbaldehyde): While formylation is electronically directed to the 5-position, a small amount of the 2-hydroxy-pyrimidine-4-carbaldehyde isomer might form. The regioselectivity is generally high but not always absolute.[2]
-
Diformylation Product: Although sterically and electronically less favorable, a small amount of diformylation (at positions 4 and 5) could occur, especially with a large excess of Vilsmeier reagent or prolonged reaction times.
-
Chlorinated Byproduct: The Vilsmeier-Haack reaction uses POCl₃. Under certain conditions, a chlorine atom can be introduced onto the pyrimidine ring, leading to a chlorinated aldehyde byproduct.
Identification & Mitigation:
-
Characterization: Isolate the byproduct using preparative TLC or column chromatography and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[8]
-
Mitigation: To minimize isomer formation, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. To avoid diformylation, use a stoichiometric amount of the Vilsmeier reagent and monitor the reaction closely by TLC.
Q3: The work-up procedure is difficult, and I'm struggling to isolate the product. What is an effective purification strategy?
A3: The work-up of a Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt to the aldehyde.[3][4][6] This step, if not performed correctly, can lead to emulsions and purification difficulties. The product, this compound, is a polar solid.
Recommended Purification Protocol:
-
Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and slowly quench it by pouring it onto crushed ice. Then, carefully add a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral (~7).[2] This hydrolyzes the iminium intermediate and neutralizes excess acid.
-
Extraction: The product may precipitate upon neutralization. If not, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate or a dichloromethane/isopropanol mixture.
-
Column Chromatography: This is often the most effective method for separating the target aldehyde from closely related byproducts.[8]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane/ethyl acetate or dichloromethane/methanol is typically effective. Start with a less polar mixture and gradually increase the polarity.[8]
-
-
Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be an excellent final step.[8]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.[8]
-
Visual & Data Guides
Reaction Mechanism and Byproduct Formation
The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrimidine ring. The primary side reaction pathway involves undesired regiochemistry or further reaction.
Caption: Vilsmeier-Haack formylation pathway and potential side reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting guide for this compound synthesis.
Summary of Potential Byproducts
| Byproduct Name | Potential Cause | Favored Conditions | Identification (TLC) |
| 2-Hydroxy-pyrimidine-4-carbaldehyde | Non-regioselective attack | Higher reaction temperatures | Rf value very close to the product; may require specific staining or HPLC to resolve. |
| 2-Hydroxy-4,5-diformylpyrimidine | Over-reaction | Large excess of Vilsmeier reagent; prolonged reaction time. | More polar spot (lower Rf) compared to the mono-formylated product. |
| Polymeric/Degradation Products | Substrate decomposition | High temperatures; excess reagent; presence of water. | Baseline streaking on TLC; insoluble dark solids. |
| Chlorinated Pyrimidine | Side reaction with POCl₃ | High temperatures; specific substrate sensitivities. | May have a similar Rf to the product; requires MS for confirmation (isotopic pattern of Cl). |
Detailed Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation
This protocol is designed to maximize the yield of the desired 5-formyl product while minimizing byproduct formation.
Materials:
-
2-Hydroxypyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 2-hydroxypyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent solution, again maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice (~10 times the reaction volume).
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Hydroxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Hydroxypyrimidine-5-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we've structured this guide to address the practical challenges encountered in the lab, grounding our advice in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, particularly when using the Vilsmeier-Haack reaction, a common method for this transformation.[1][2]
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yields in the Vilsmeier-Haack formylation of 2-hydroxypyrimidine are a frequent issue. The causes can be multifaceted, often stemming from reagent quality, reaction conditions, or the inherent reactivity of the substrate.
Pillar 1: Reagent Integrity & Stoichiometry
-
Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent (an iminium salt), is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3][4]
-
Causality: Moisture is detrimental. POCl₃ reacts violently with water, and DMF is hygroscopic. Contamination will consume the reagents and prevent the formation of the active electrophile. DMF can also decompose over time to dimethylamine, which can interfere with the reaction.[5]
-
Solution: Always use anhydrous DMF and fresh, properly stored POCl₃. If your DMF smells fishy, it has likely decomposed and should be replaced.[5] Carefully control the stoichiometry; an excess of the Vilsmeier reagent may be necessary for less reactive substrates, but too much can lead to side reactions.[6] A molar ratio of 1.5:1 to 3:1 (Vilsmeier reagent to substrate) is a good starting point for optimization.
-
-
Substrate Reactivity: The pyrimidine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution.[7] The hydroxyl group at the 2-position is an activating group, but the overall reactivity can still be sluggish.
Pillar 2: Reaction Conditions
-
Temperature Control: This is a critical parameter.
-
Causality: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0-5 °C) to prevent degradation. However, the subsequent formylation of the pyrimidine substrate often requires heating to proceed at a reasonable rate.[6] Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of chlorinated byproducts or other side reactions.[6]
-
Solution: After the initial low-temperature addition, allow the reaction to warm to room temperature and then heat it, for example, to 60-80 °C.[4][6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[6]
-
Pillar 3: Work-up Procedure
-
Hydrolysis: The reaction is quenched by adding the mixture to ice water to hydrolyze the intermediate iminium salt to the final aldehyde.[1][4]
-
Causality: Incomplete hydrolysis will result in the loss of product. The work-up must be performed carefully to ensure the pH is adjusted correctly to precipitate the product while keeping impurities in solution.
-
Solution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Adjust the pH carefully with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.
-
Question 2: My TLC shows multiple spots, indicating a mixture of products. How can I improve the regioselectivity and minimize byproducts?
Answer: The formation of multiple products is typically due to side reactions or lack of regioselectivity.
-
Issue: Di-formylation or Other Side Reactions
-
Causality: Although the 5-position is the most electronically favored site for formylation on 2-hydroxypyrimidine, highly activating conditions (high temperature, large excess of Vilsmeier reagent) can sometimes lead to reactions at other positions or the formation of chlorinated byproducts.[6]
-
Solution:
-
Control Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent. Start with a 1.5:1 molar ratio of reagent to substrate and optimize from there.[6]
-
Controlled Addition: Add the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations.[6]
-
Temperature Management: Maintain the lowest effective reaction temperature to minimize side reactions.[6]
-
-
-
Issue: Poor Regioselectivity
-
Causality: The inherent electronic properties of the pyrimidine ring direct electrophilic attack. For 2-hydroxypyrimidine, the C5 position is the most activated site. However, deviations can occur.
-
Solution: The Vilsmeier-Haack reaction is generally reliable for formylation at the 5-position of activated pyrimidines.[9] If you suspect alternative isomers, structural confirmation using NMR is essential. Alternative synthetic strategies might be needed if regioselectivity remains a persistent issue.[10][11]
-
Question 3: I'm losing a significant amount of product during purification. What are the best practices for isolating this compound?
Answer: Product loss during purification often points to issues with the work-up or the chosen purification method.
-
Problem: Inefficient Extraction or Precipitation
-
Causality: The product has both a hydroxyl group and an aldehyde, giving it moderate polarity. It may have some solubility in water, especially if the pH is not optimal for precipitation.
-
Solution: After quenching the reaction on ice, carefully neutralize the solution. The product should precipitate as a solid. Ensure the pH is near neutral; highly acidic or basic conditions might increase its solubility. If precipitation is incomplete, you may need to extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
-
Problem: Difficulty with Column Chromatography
-
Causality: The polarity of the aldehyde can cause it to streak on silica gel columns if an inappropriate solvent system is used.
-
Solution:
-
Collect the Crude Solid: Filter the solid that precipitates during the work-up. Wash it thoroughly with cold water to remove inorganic salts and residual DMF.
-
Recrystallization: This is often the most effective purification method. Try recrystallizing the crude solid from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.
-
Silica Gel Chromatography: If chromatography is necessary, use a solvent system with a moderate polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction in this context?
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[3][8] Second, the electron-rich 2-hydroxypyrimidine attacks this electrophile, undergoing an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[4]
Q2: Which solvent is best for this reaction?
A2: Often, DMF is used in excess and serves as both the reagent and the solvent.[9] In other cases, a non-reactive, anhydrous solvent like dichloroethane, benzene, or chloroform can be used, particularly if precise control over the DMF concentration is needed.[5][9] Using DMF as the solvent has been shown to lead to higher yields and shorter reaction times compared to other solvents like benzene or dichloroethane.[9]
Q3: Are there critical safety precautions I should be aware of?
A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction quench by adding the mixture to ice water is highly exothermic and should be done slowly and cautiously.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should see a characteristic aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.
-
Melting Point: Compare the observed melting point with literature values.
Experimental Protocols & Data
Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a representative procedure adapted from established methods for the formylation of activated heterocycles.[9]
Materials:
-
2-Hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional, as co-solvent)
-
Ice, deionized water
-
Sodium hydroxide (NaOH) solution, 1M
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-hydroxypyrimidine (1.0 eq) in anhydrous DMF (or DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as eluent) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a vigorously stirred beaker of crushed ice. A precipitate should form.
-
Neutralization: Slowly add 1M NaOH solution to neutralize the mixture to a pH of ~7.
-
Filtration: Collect the resulting solid product by vacuum filtration.
-
Washing: Wash the solid cake with plenty of cold deionized water to remove residual DMF and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C.
-
Purification (if necessary): Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Temperature | 25 °C (RT) throughout | 0 °C addition, then 70 °C | Low initial temp protects the reagent; heating drives the reaction to completion.[6] |
| Solvent | Technical Grade DMF | Anhydrous DMF | Prevents decomposition of POCl₃ and Vilsmeier reagent. |
| Reaction Time | 2 hours | 6 hours (TLC monitored) | Ensures the reaction proceeds to completion, especially with a deactivated substrate.[9] |
| Work-up | Quench in water | Quench on ice, pH control | Better temperature control during exothermic quench; pH control maximizes precipitation. |
| Expected Yield | < 40% | > 70% | Optimization of all critical parameters leads to a significant increase in isolated yield. |
Visual Guides (Graphviz)
References
-
Benchchem. Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
-
Benchchem. Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
-
Chinese Chemical Society. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch | CCS Chemistry.
-
Benchchem. Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
-
J&K Scientific LLC. Vilsmeier-Haack Reaction.
-
Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
National Institutes of Health. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products.
-
Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
-
Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
-
PubMed. Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted Dimerization and Ring Transformation. Syntheses of Derivatives of Pyrimidinylmethylamine, Pyrimidinylmethylamino Acid Amides, and alpha-amino-2-pyrimidinylacetamides.
-
PubMed Central. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide to Pyrimidine Synthesis Side Reactions
For researchers, scientists, and professionals in drug development, the synthesis of pyrimidine scaffolds is a foundational technique. However, the path to the desired product is often complicated by side reactions that can diminish yield, complicate purification, and consume valuable resources. This guide provides in-depth, field-proven insights into common challenges encountered during pyrimidine synthesis, with a focus on troubleshooting specific, frequently observed side reactions. The methodologies and explanations provided herein are grounded in established chemical principles to ensure technical accuracy and practical utility.
Frequently Asked Questions (FAQs)
Biginelli Reaction Issues
Question 1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1][2] The ammonia is often formed from the decomposition of urea at elevated temperatures, creating a competitive reaction pathway against the desired Biginelli condensation.[1][2]
Causality and Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.[1][2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]
Workflow for Identification and Mitigation:
Caption: Biginelli vs. Hantzsch reaction pathways.
Question 2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2][3]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2][3] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[3]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2][3] However, be aware that excessively high temperatures can promote side reactions.[3]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2][3]
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.[3] While ethanol is commonly used, experimenting with other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[3]
| Parameter | Recommendation | Rationale |
| Catalyst | Screen various Brønsted or Lewis acids (e.g., FeCl₃, Yb(OTf)₃).[3][4] | Optimal catalyst depends on the specific substrates. |
| Temperature | Monitor via TLC to find the optimal balance. | Avoids incomplete reaction and side product formation.[3] |
| Solvent | Experiment with polar solvents (e.g., acetonitrile) or solvent-free conditions.[3] | Solvent polarity significantly influences the reaction outcome.[3] |
| Purity | Use high-purity starting materials. | Impurities can inhibit the reaction or lead to side products.[3][4] |
Question 3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Answer:
N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[1]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]
Pinner Synthesis Issues
Question 4: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
Answer:
Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2] The purity of the amidine salt is also critical.
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[2]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[1][2]
-
Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[2]
Caption: Troubleshooting workflow for the Pinner reaction.
Experimental Protocols
General Protocol for a Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[3]
-
Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a Lewis or Brønsted acid).[3]
-
Stir the mixture at the appropriate temperature (e.g., reflux).
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[3]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography.[3]
General Protocol for a Pinner Pyrimidine Synthesis
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in an anhydrous solvent (e.g., ethanol).
-
Add the amidine hydrochloride (10 mmol) to the solution.[1]
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[1]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
References
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- Troubleshooting low yield in Biginelli reaction for pyrimidines. - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
Sources
Technical Support Center: Synthesis of 2-Hydroxypyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Hydroxypyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. The formylation of the 2-hydroxypyrimidine core, typically achieved via the Vilsmeier-Haack reaction, is a powerful synthetic tool. However, its success is profoundly influenced by the choice of solvent, which often plays a dual role as both the reaction medium and a reagent. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the causal relationships between solvent properties and experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My reaction yield is very low or I've recovered only starting material. What are the primary causes related to the solvent and reaction setup?
Answer: Low or no conversion is a common problem often linked to the formation and stability of the Vilsmeier reagent or the solubility of the pyrimidine substrate.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium ion, is formed from a reaction between a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphoryl chloride, POCl₃)[1]. This reagent is highly electrophilic but also moisture-sensitive.
-
Solvent-Related Insight: If you are using a solvent other than DMF (e.g., dichloromethane (DCM) or dichloroethane), any residual water in the solvent can quench the POCl₃ and the Vilsmeier reagent. DMF is typically used in excess and also acts as a dehydrating agent during reagent formation.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously flame- or oven-dried[2].
-
Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent.
-
When forming the reagent, add POCl₃ dropwise to chilled DMF (0 °C) under an inert atmosphere (N₂ or Ar) to control the exothermic reaction and prevent degradation[3].
-
-
-
Cause 2: Poor Substrate Solubility. 2-Hydroxypyrimidine and its derivatives can have low solubility in non-polar or moderately polar solvents. If the substrate does not dissolve, the reaction becomes a heterogeneous mixture, drastically slowing down the rate.
-
Solvent-Related Insight: DMF is an excellent polar aprotic solvent that effectively solubilizes many heterocyclic compounds. If you are using a less polar solvent like benzene or o-xylene, you may need to increase the reaction temperature significantly to achieve sufficient solubility and reaction rate[4].
-
Troubleshooting Steps:
-
Confirm the solubility of your starting material in the chosen solvent. A small-scale solubility test is recommended.
-
If using a non-DMF solvent system, consider increasing the temperature or using a co-solvent to improve solubility.
-
Ensure vigorous stirring throughout the reaction to maximize the interaction between the dissolved substrate and the Vilsmeier reagent[2].
-
-
Question 2: My reaction mixture became an unworkable, thick slurry or solid. What's happening and how can I prevent it?
Answer: The formation of a thick precipitate often points to the low solubility of a reaction intermediate or polymerization of the starting material or product.
-
Cause 1: Precipitation of the Iminium Salt Intermediate. After the pyrimidine ring attacks the Vilsmeier reagent, it forms an iminium salt intermediate. This salt may have limited solubility in the reaction medium, especially in less polar solvents.
-
Solvent-Related Insight: Polar aprotic solvents like DMF are generally effective at keeping these charged intermediates in solution. In solvents like DCM or dichloroethane, the intermediate may precipitate, stalling the reaction.
-
Troubleshooting Steps:
-
If possible, switch to DMF as the solvent.
-
If another solvent must be used, try increasing the reaction volume to keep the intermediate concentration below its solubility limit.
-
A moderate increase in temperature may help redissolve the precipitate, but this must be balanced against the risk of side reactions[5].
-
-
-
Cause 2: Polymerization. Aldehydes can be prone to polymerization, especially under acidic conditions generated during the reaction.
-
Solvent-Related Insight: While less directly controlled by the solvent, a well-solubilized reaction mixture can help minimize localized high concentrations of product that might initiate polymerization.
-
Troubleshooting Steps:
-
Perform the aqueous workup promptly after the reaction is complete to hydrolyze the final iminium salt to the aldehyde and neutralize acidic conditions.
-
During workup, pour the reaction mixture into a large volume of ice water or an ice/base mixture to rapidly quench the reaction and dilute the components[4].
-
-
Question 3: My analysis shows significant impurities. What is the most common side reaction and is it solvent-dependent?
Answer: For hydroxy-substituted pyrimidines, the most significant side reaction during a Vilsmeier-Haack formylation is chlorination of the hydroxyl groups[1].
-
Cause: Concurrent Chlorination. The Vilsmeier-Haack conditions (POCl₃) are harsh and can replace hydroxyl groups on the pyrimidine ring with chlorine atoms. This can lead to a mixture of 2-chloro-5-formylpyrimidine, 2,4-dichloro-5-formylpyrimidine (if starting from a dihydroxy pyrimidine like uracil), and the desired 2-hydroxy product[1][6].
-
Solvent-Related Insight: The extent of chlorination is primarily controlled by the stoichiometry of POCl₃ and the reaction temperature rather than the solvent itself. However, the solvent's ability to solubilize the substrate and dissipate heat can indirectly influence the outcome. A reaction that proceeds smoothly at a controlled temperature is less likely to suffer from runaway side reactions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of POCl₃ used. Use the minimum amount required for formylation (typically 1.1 to 1.5 equivalents relative to the pyrimidine).
-
Control Temperature: Maintain a low temperature during the addition of POCl₃ and consider running the entire reaction at a moderate temperature (e.g., room temperature to 50-60 °C) instead of high heat[6].
-
Alternative Reagents: Consider using thionyl chloride (SOCl₂) or oxalyl chloride instead of POCl₃, as they can sometimes offer different selectivity profiles[7].
-
-
Frequently Asked Questions (FAQs)
Question 1: What is the exact role of DMF in this synthesis? Is it just a solvent?
Answer: No, DMF plays a crucial dual role. It is both a reagent and a solvent [8].
-
Reagent: DMF reacts with phosphoryl chloride (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion, which is the active formylating agent known as the Vilsmeier reagent[7][9].
-
Solvent: As a polar aprotic solvent, DMF is highly effective at dissolving the pyrimidine starting material and stabilizing the charged intermediates formed during the reaction, which facilitates a higher reaction rate. Common alternative solvents include halogenated hydrocarbons, though they may not offer the same solubility advantages[3].
Question 2: Can other solvents be used? What are the advantages and disadvantages?
Answer: Yes, other solvents can be used, but the choice involves trade-offs in reactivity, solubility, and workup. A comparative analysis is presented below.
| Solvent | Typical Temperature | Advantages | Disadvantages |
| N,N-Dimethylformamide (DMF) | 0 °C to 80 °C | Excellent solubility for substrates and intermediates; also acts as the reagent; reaction is often homogenous[4]. | High boiling point can make it difficult to remove; can be challenging to ensure it is perfectly anhydrous. |
| Dichloromethane (DCM) | 0 °C to Reflux | Lower boiling point, making for an easier workup and product isolation. | Lower solubility for many pyrimidines; may lead to precipitation of intermediates and slower reaction rates[3]. |
| 1,2-Dichloroethane (DCE) | Room Temp to 80 °C | Higher boiling point than DCM, allowing for higher reaction temperatures if needed for less reactive substrates. | Similar solubility issues to DCM; more difficult to remove than DCM. |
| o-Xylene / Benzene | Reflux | Can be used for substrates that are sensitive to highly polar solvents. | Poor solubility for polar substrates; requires high temperatures; Vilsmeier reagent must be prepared and then added[4]. |
Question 3: How should I monitor the reaction's progress effectively?
Answer: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC Monitoring:
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or DCM) is typically effective. Start with a 7:3 Hexane:EtOAc mixture and adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic pyrimidine rings. The starting material spot should diminish as a new, typically more polar, product spot appears.
-
Key Tip: Co-spot a sample of your starting material on the TLC plate to accurately track its consumption.
-
-
HPLC Monitoring:
-
Method: Reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is generally effective for separating the components.
-
Detection: Use a UV detector set to a wavelength where the pyrimidine ring absorbs (e.g., 254 nm or 280 nm). The retention time of the starting material will decrease as the product peak emerges.
-
Visualizations & Diagrams
Reaction Mechanism
The synthesis of this compound proceeds via the Vilsmeier-Haack reaction, which involves the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.
Caption: Vilsmeier-Haack reaction workflow for pyrimidine formylation.
Troubleshooting Workflow
A logical approach to diagnosing and solving common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting synthesis problems.
Experimental Protocols
Protocol 1: Synthesis using DMF as Solvent/Reagent
This protocol is adapted from procedures for the formylation of similar hydroxy-substituted heterocycles[4].
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 50 mL).
-
Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.5 eq) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: To this cold solution of the Vilsmeier reagent, add 2-hydroxypyrimidine (1.0 eq) portion-wise, keeping the temperature below 20 °C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Adjust the pH to 6-7 with a saturated sodium bicarbonate solution. The product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
References
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
National Center for Biotechnology Information. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC. Available from: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
- Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
Technical Support Center: A Senior Application Scientist's Guide to Scaling Up the Synthesis of 2-Hydroxypyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Hydroxypyrimidine-5-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are looking to establish, optimize, and scale up the synthesis of this valuable heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the challenges of this synthesis.
Section 1: Strategic Overview of Synthetic Routes
This compound is a key building block in medicinal chemistry, often utilized for the synthesis of kinase inhibitors and other pharmacologically active molecules. The primary challenge in its synthesis lies in the regioselective introduction of a formyl group onto the electron-rich pyrimidine ring without inducing side reactions. The most common and direct method is the Vilsmeier-Haack reaction.[1][2]
However, scaling this reaction requires careful consideration of substrate reactivity, reagent stability, and thermal safety.[3] An alternative strategy involves a "protect-formylate-deprotect" sequence, which can offer better control and potentially higher purity on a larger scale.
Below is a diagram illustrating the two primary strategic pathways.
Caption: Strategic pathways for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My Vilsmeier-Haack reaction yield is low or the reaction has stalled. What are the common causes and solutions?
Answer: This is a frequent challenge, often traceable to reagent quality, reaction conditions, or the nature of the Vilsmeier reagent itself.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (chloromethyliminium salt) is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] It is highly sensitive to moisture.
-
Solution: Ensure you are using anhydrous DMF. POCl₃ should be fresh or redistilled; older bottles can absorb atmospheric moisture, leading to decomposition and the formation of phosphoric acid and HCl, which can interfere with the reaction.[5] The Vilsmeier reagent should be prepared in situ just before use.
-
-
Cause 2: Insufficient Substrate Reactivity. The Vilsmeier reagent is a relatively weak electrophile compared to acylium ions used in Friedel-Crafts acylations.[2][4] Therefore, the reaction is most effective on electron-rich aromatic and heteroaromatic compounds. While the hydroxyl group at the 2-position is activating, its tautomeric equilibrium with the pyrimidone form can influence reactivity.
-
Solution: For a sluggish reaction, a moderate increase in temperature may be necessary after the initial formation of the Vilsmeier complex. Monitor the reaction by TLC or HPLC. A typical approach is to form the reagent at 0-5 °C, add the substrate, and then allow the reaction to warm to room temperature or heat gently to 40-60 °C.[6]
-
-
Cause 3: Incorrect Stoichiometry. The ratio of POCl₃ to DMF and substrate is critical. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Solution: A slight excess of the Vilsmeier reagent is often employed. A common starting point is 1.1 to 1.5 equivalents of POCl₃ and a larger excess of DMF, which often serves as both reagent and solvent.[7]
-
| Parameter | Recommendation | Rationale |
| DMF Quality | Anhydrous (<50 ppm H₂O) | Prevents hydrolysis of POCl₃ and the Vilsmeier reagent. |
| POCl₃ Quality | Freshly opened bottle or redistilled | Ensures high reactivity and prevents side reactions from hydrolysis products. |
| Temperature | 0-5 °C for reagent formation, then RT to 60 °C | Controls the initial exotherm of reagent formation, while subsequent heating drives the electrophilic substitution.[8] |
| Stoichiometry | 1.1 - 1.5 eq. POCl₃, 3-10 eq. DMF | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. |
Q2: I'm observing significant impurity formation. How can I identify and mitigate side reactions?
Answer: Impurity generation often stems from the high reactivity of the reagents or harsh reaction conditions.
-
Cause 1: Chlorination of the Hydroxyl Group. POCl₃ is a powerful chlorinating agent. While some studies on similar substrates report no substitution of hydroxyl groups,[7] the risk exists, especially at higher temperatures, leading to the formation of 2-chloro-pyrimidine-5-carbaldehyde.
-
Solution: Maintain strict temperature control. Prepare the Vilsmeier reagent at low temperature (0-5 °C) before adding the 2-hydroxypyrimidine. Avoid excessive heating during the reaction. If chlorination is a persistent issue, consider the "protect-formylate-deprotect" strategy (Route B) using a starting material like 2-methoxypyrimidine.
-
-
Cause 2: Over-reaction or Polymerization. Electron-rich heterocycles can sometimes undergo multiple formylations or polymerization, leading to complex product mixtures and tar formation.
-
Solution: Use the minimum effective temperature and reaction time necessary for complete conversion of the starting material, as monitored by an in-process control like TLC or HPLC. A slow, controlled addition of the substrate to the pre-formed Vilsmeier reagent can also help maintain a low concentration of the reactive species and minimize side reactions.
-
Q3: The reaction work-up is difficult, and I'm losing product during purification. What are the best practices?
Answer: The work-up for a Vilsmeier-Haack reaction is critical for both safety and yield.
-
Issue 1: Uncontrolled Quenching. The reaction mixture contains unreacted POCl₃ and the reactive Vilsmeier complex. Adding water is highly exothermic and can be dangerous if not controlled.[6]
-
Solution: The quench must be performed slowly and with efficient cooling and stirring. The standard procedure is to pour the reaction mixture onto a large excess of crushed ice or into vigorously stirred ice-cold water. An alternative for larger scales is the slow, portion-wise addition of ice to the cooled reaction vessel.
-
-
Issue 2: Product Precipitation and Isolation. The desired product often precipitates from the aqueous solution upon neutralization. The physical form of the precipitate can make it difficult to filter and wash.
-
Solution: After the initial quench, the acidic solution should be carefully neutralized with a base like NaOH or NaHCO₃ solution while maintaining a low temperature. Adjusting the pH to ~6-7 usually maximizes the precipitation of the product. Allow sufficient time for the product to fully crystallize or precipitate before filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a non-polar solvent like cold ether or hexane to remove organic impurities.
-
Q4: When scaling up the reaction from grams to kilograms, what are the critical safety and process control parameters to consider?
Answer: Scaling up the Vilsmeier-Haack reaction introduces significant thermal safety risks that must be managed.[3]
-
Challenge 1: Exotherm Control. The reaction between DMF and POCl₃ is highly exothermic and rapid. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a dangerous thermal runaway.[3]
-
Solution: Reverse Addition. Instead of adding POCl₃ to DMF, a safer scale-up procedure involves adding POCl₃ dropwise to a solution of the 2-hydroxypyrimidine substrate in DMF. This "reverse addition" or "in-situ" method ensures that the reactive Vilsmeier reagent is consumed by the substrate as it is formed, preventing its accumulation and dramatically reducing the risk of a runaway reaction.[3]
-
-
Challenge 2: Reagent Addition and Mixing. Inadequate mixing on a large scale can create localized "hot spots" of high reagent concentration, leading to side reactions and potential thermal hazards.
-
Solution: Use a reactor with appropriate agitation (e.g., a baffled reactor with a pitched-blade turbine impeller) to ensure efficient mixing. The addition of POCl₃ should be done sub-surface via a dip tube to promote immediate dispersion. The addition rate must be carefully controlled and tied to the internal temperature of the reactor, with automated shutdown protocols in place if the temperature exceeds a set limit.
-
The following diagram outlines a decision-making workflow for troubleshooting common Vilsmeier-Haack reaction issues.
Caption: A decision workflow for troubleshooting low yields in the Vilsmeier-Haack reaction.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which synthetic strategy is preferable for large-scale production: direct formylation or a protect-formylate-deprotect sequence?
-
A: The choice depends on process robustness and final purity requirements.
-
Direct Formylation (Route A): This route is more atom-economical (fewer steps). However, it can be more challenging to control, with a higher risk of side reactions like chlorination. It may require more extensive purification of the final product.
-
Protect-Formylate-Deprotect (Route B): This route adds two steps (protection and deprotection), increasing cost and process time. However, using a more stable, protected intermediate like 2-methoxypyrimidine[9] often leads to a cleaner formylation reaction with higher yields and fewer impurities. The subsequent hydrolysis to the final product is typically a high-yielding and clean transformation.[10] For pharmaceutical applications where purity is paramount, the increased control offered by Route B often makes it the superior choice for scalable and reproducible manufacturing.
-
-
-
Q: What are the essential in-process analytical controls (IPCs) to monitor reaction progress and ensure consistency?
-
A: Robust IPCs are the cornerstone of a self-validating and reproducible process.
-
Starting Material Identity and Purity: Confirm by NMR, HPLC, and moisture content (Karl Fischer titration for DMF).
-
Reaction Completion: Monitor the disappearance of the starting material (2-hydroxypyrimidine) using HPLC or TLC. A typical endpoint is <1% remaining starting material.
-
Post-Quench Analysis: After quenching and neutralization, take a sample of the crude slurry to analyze the product/impurity profile by HPLC before filtration. This helps in understanding yield loss and optimizing the isolation step.
-
Final Product Specification: The isolated product should be analyzed for identity (¹H NMR, ¹³C NMR, MS), purity (HPLC, >98%), residual solvents (GC), and melting point.
-
-
-
Q: What are the standard characterization techniques and expected data for the final product?
-
A: The final product, this compound, should be a solid. Spectroscopic data should be consistent with the structure. While specific shifts depend on the solvent, representative data would include:
-
¹H NMR: A singlet for the aldehyde proton (~9.5-10.0 ppm), two singlets or doublets for the pyrimidine ring protons, and a broad singlet for the hydroxyl/amide proton.
-
¹³C NMR: Resonances for the aldehyde carbonyl (~185-195 ppm), and aromatic carbons.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of C₅H₄N₂O₂.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C=O (aldehyde and amide/lactone), O-H, and N-H stretching.
-
-
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and validated by the user. All work must be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).
Protocol A: Lab-Scale (5g) Vilsmeier-Haack Formylation of 2-Hydroxypyrimidine
-
Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (50 mL).
-
Reagent Formation: Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 6.0 mL, ~1.5 eq.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution for 30 minutes at 0-5 °C.
-
Reaction: Add 2-hydroxypyrimidine (5.0 g, 1.0 eq.) portion-wise to the cold Vilsmeier reagent. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 300 g of crushed ice with vigorous stirring.
-
Neutralization & Isolation: After the ice has melted, cool the solution in an ice bath and carefully neutralize to pH 6-7 with 20% aqueous NaOH solution. A solid precipitate will form.
-
Purification: Stir the slurry for 1 hour in the ice bath, then collect the solid by vacuum filtration. Wash the cake with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield this compound.
Protocol B: Scaled-Up (100g) Vilsmeier-Haack Formylation with Reverse Addition
-
Preparation: To a 2 L jacketed reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition pump, charge 2-hydroxypyrimidine (100 g, 1.0 eq.) and anhydrous DMF (1 L).
-
Cooling: Start agitation and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reverse Addition: Begin the slow, dropwise addition of POCl₃ (120 mL, ~1.25 eq.) via the addition pump, ensuring the addition is sub-surface. The addition rate should be controlled to maintain the internal temperature between 5-10 °C. (Total addition time ~2-3 hours).
-
Reaction: After the addition is complete, maintain the temperature at 5-10 °C for 1 hour. Then, slowly raise the temperature to 50 °C and hold for 4-6 hours.
-
Monitoring: Monitor for reaction completion by HPLC (<1% starting material remaining).
-
Work-up: Cool the reactor to 10 °C. In a separate, larger reactor, prepare a mixture of crushed ice (3 kg) and water (2 L). Slowly transfer the reaction mixture into the ice/water slurry under vigorous agitation, ensuring the quench temperature does not exceed 20 °C.
-
Neutralization & Isolation: Cool the quenched mixture to <10 °C and neutralize to pH 6-7 with 20% NaOH. Filter the resulting solid precipitate using a large Büchner funnel or filter press.
-
Purification: Wash the product cake thoroughly with cold deionized water until the conductivity of the filtrate is low. Finally, perform a displacement wash with cold ethanol or another suitable solvent. Dry the product under vacuum at 50 °C to a constant weight.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Maltsev, S. S., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2022(2), M1397.
- Chaudhari, P. B., et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Google Patents. (2020).
- Organic Syntheses. (n.d.). 2-Chloropyrimidine. Org. Syn. Coll. Vol. 4, 182.
- BenchChem. (n.d.).
- Google Patents. (2011). CN102079725B - Method for preparing 2-chloropyrimidine.
- Google Patents. (1980).
- Pískala, A., & Šorm, F. (1971). Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Hydroxypyrimidine-5-carbaldehyde and 4-Hydroxypyrimidine-5-carbaldehyde
Introduction
The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of biologically vital molecules, including nucleobases like cytosine, thymine, and uracil.[1][2] Its derivatives are extensively explored in medicinal chemistry and drug development for their broad pharmacological activities.[1][3][4] Among these derivatives, functionalized isomers such as 2-hydroxypyrimidine-5-carbaldehyde and 4-hydroxypyrimidine-5-carbaldehyde serve as versatile synthons for constructing more complex molecular architectures.
While structurally similar, the positional difference of the hydroxyl group profoundly influences the electronic landscape of the pyrimidine ring, leading to distinct reactivity profiles. This guide provides an in-depth comparison of these two isomers, grounded in fundamental principles of electronic effects and supported by established experimental contexts. We will dissect their structural nuances, predict their reactivity towards common transformations, and provide practical, validated protocols for researchers in organic synthesis and drug discovery.
Part 1: The Decisive Role of Tautomerism and Electronic Effects
The reactivity of hydroxypyrimidines cannot be understood without first considering their dominant tautomeric forms. Hydroxypyrimidines exist in a dynamic equilibrium between their enol (-hydroxy) and keto (-one or pyrimidinone) forms. For most hydroxypyrimidines, the keto-enol equilibrium strongly favors the more stable keto (amide) tautomer.[5][6] This seemingly subtle shift from a hydroxyl group to a carbonyl group is the primary determinant of the molecule's electronic character and subsequent reactivity.
-
This compound exists predominantly as 5-formylpyrimidin-2(1H)-one .
-
4-Hydroxypyrimidine-5-carbaldehyde exists predominantly as 5-formylpyrimidin-4(3H)-one .
Figure 1: Keto-enol tautomerism for the two isomers.
The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic substitution and prone to nucleophilic substitution.[7][8] The reactivity of the aldehyde group at the C5 position—the most electron-rich carbon on the pyrimidine ring—is modulated by the electronic influence of the rest of the molecule, particularly the pyrimidinone system.[7]
-
Inductive and Mesomeric Effects : The aldehyde group (-CHO) is strongly electron-withdrawing through both induction (-I) and resonance/mesomeric (-M) effects. The pyrimidinone carbonyl group is also a potent electron-withdrawing group.
-
Positional Influence :
-
In 5-formylpyrimidin-4(3H)-one , the aldehyde at C5 is ortho to the C4-carbonyl. This proximity results in a powerful, concerted electron-withdrawing effect on the C5 position, which in turn strongly polarizes the aldehyde's C=O bond.
-
In 5-formylpyrimidin-2(1H)-one , the aldehyde at C5 is meta to the C2-carbonyl. The electron-withdrawing influence of the C2-carbonyl on the C5-aldehyde is significantly attenuated by distance.
-
Figure 2: Influence of carbonyl position on aldehyde reactivity.
Part 2: A Head-to-Head Reactivity Comparison
Based on the electronic principles outlined above, we can predict distinct reactivity profiles for the two isomers.
Reactivity of the Aldehyde Group
The principal reaction of an aldehyde is nucleophilic addition. The rate of this reaction is directly proportional to the electrophilicity of the aldehyde's carbonyl carbon.
Prediction : The aldehyde group in 4-hydroxypyrimidine-5-carbaldehyde is significantly more reactive towards nucleophiles than the aldehyde in This compound .
Causality : The strong, proximal electron-withdrawing effect of the C4-carbonyl in the 4-hydroxy isomer makes its C5-aldehyde carbon more electron-poor (more electrophilic) and thus a better target for nucleophilic attack. This enhanced reactivity can translate to faster reaction times, milder required conditions, or higher yields in reactions such as:
-
Wittig reactions
-
Schiff base formation (condensation with amines)
-
Reductive amination
-
Addition of Grignard or organolithium reagents
-
Knoevenagel condensation
Reactivity of the Pyrimidine Ring
-
Nucleophilic Aromatic Substitution (NuAr) : The C2, C4, and C6 positions of the pyrimidine ring are susceptible to nucleophilic attack.[7][8] However, the hydroxyl group is a poor leaving group. To facilitate NuAr, the hydroxyl must first be converted to a better leaving group, typically a halide, by treatment with reagents like POCl₃ or PCl₅. In this scenario, the reactivity of the resulting chloropyrimidine would again depend on the isomer, with the C4 position generally being more activated for substitution than the C2 position.
-
Electrophilic Aromatic Substitution (EAS) : The pyrimidine ring is highly deactivated towards electrophiles.[7] Coupled with the deactivating aldehyde group, EAS is extremely challenging for both isomers and not a synthetically useful pathway.
Acidity of the N-H Proton
In their dominant pyrimidinone forms, both isomers possess an acidic N-H proton. The electron-withdrawing aldehyde at C5 will increase the acidity of this proton in both cases by stabilizing the resulting conjugate base. The closer proximity of the aldehyde to the N3-H in the 4-oxo tautomer may result in a slightly lower pKa compared to the N1-H in the 2-oxo tautomer, though this difference is likely to be minor.
Summary of Predicted Reactivity
| Feature | This compound | 4-Hydroxypyrimidine-5-carbaldehyde | Rationale |
| Dominant Tautomer | 5-formylpyrimidin-2(1H)-one | 5-formylpyrimidin-4(3H)-one | Amide stability is favored over the enol form.[5] |
| Aldehyde Reactivity | Lower | Higher | Proximity of the electron-withdrawing C4=O group enhances the electrophilicity of the C5-aldehyde. |
| Ring Reactivity (NuAr) | Requires activation of -OH. | Requires activation of -OH. | Hydroxyl is a poor leaving group. C4 is generally more susceptible to NuAr than C2. |
| Ring Reactivity (EAS) | Highly Unfavorable | Highly Unfavorable | The pyrimidine ring is inherently π-deficient and further deactivated by the aldehyde.[7] |
| N-H Acidity | Acidic | Slightly more acidic (predicted) | The electron-withdrawing aldehyde stabilizes the conjugate base. The effect is stronger at closer proximity. |
Part 3: Experimental Protocols and Methodologies
While direct, side-by-side quantitative comparisons are sparse in the literature, we can provide a robust, validated protocol for a reaction that leverages the aldehyde functionality. The following procedure details a Knoevenagel condensation, a classic method for C-C bond formation.
Protocol: Knoevenagel Condensation of a Pyrimidine-5-carbaldehyde
This protocol describes the condensation of a pyrimidine-5-carbaldehyde with an active methylene compound, such as malononitrile, catalyzed by a mild base. Based on our analysis, the 4-hydroxy isomer is expected to react more readily.
Sources
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A Comparative Guide to the Biological Screening of 2-Hydroxypyrimidine-5-carbaldehyde Derivatives
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of pyrimidine are integral to various therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide focuses on a specific, yet highly promising subclass: derivatives of 2-hydroxypyrimidine-5-carbaldehyde. The aldehyde functional group at the C5 position serves as a versatile synthetic handle, allowing for the creation of diverse molecular libraries, such as Schiff bases, hydrazones, and other heterocyclic adducts, each with the potential for unique biological interactions.
It is important to note that while the this compound scaffold is of significant interest, comprehensive screening data for a wide array of its derivatives are not extensively consolidated in publicly accessible literature. Therefore, this guide will draw upon established methodologies and comparative data from closely related pyrimidine-5-carbaldehyde and pyrimidine-5-carbonitrile derivatives to provide a robust framework for their biological evaluation. We will explore the synthesis of the core scaffold, followed by a detailed comparison of their anticancer and antimicrobial activities, supported by experimental protocols and data.
I. Synthesis of the Core Scaffold and its Derivatives
The strategic synthesis of this compound and its analogues is paramount for the subsequent generation of derivative libraries. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrimidines.[5][6][7]
A. Synthesis of the Precursor: this compound
A common route to obtaining the title scaffold involves the formylation of a suitable pyrimidine precursor. For instance, 2-methylpyrimidine-4,6-diol can be formylated using the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[8] A similar principle can be applied to other appropriately substituted pyrimidines to introduce the C5-aldehyde group.
Alternatively, a multi-step synthesis can be employed starting from more readily available precursors. For example, 2-chloropyrimidine-5-carbaldehyde is a key intermediate that can be synthesized and subsequently converted to the 2-hydroxy analogue.[9][10]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [8]
-
A mixture of phosphorus oxychloride (3.16 mmol) and N,N-dimethylformamide (DMF) (6.3 mmol) is prepared and cooled.
-
This Vilsmeier reagent is added dropwise to a suspension of 2-methylpyrimidine-4,6-diol (3.16 mmol) in a suitable solvent (e.g., benzene, DMF).
-
The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured onto ice and stirred overnight.
-
The resulting precipitate, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is collected by filtration, washed, and dried.
B. Derivatization of the Aldehyde
The aldehyde functionality of this compound is a gateway to a vast chemical space. Condensation reactions with various nucleophiles are commonly employed to generate diverse derivatives. For example, reaction with hydrazides can yield hydrazones, while reaction with amines can produce Schiff bases. These reactions are typically straightforward, often requiring simple refluxing in a suitable solvent like ethanol.
Caption: Synthetic workflow for generating derivatives from a 2-hydroxypyrimidine precursor.
II. Comparative Anticancer Screening
Pyrimidine derivatives are well-established as potent anticancer agents, often acting through the inhibition of kinases or other key proteins in cancer cell signaling pathways.[1][11] The screening of novel this compound derivatives against a panel of cancer cell lines is a critical step in identifying promising therapeutic leads.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of test compounds.[3][12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[14]
Experimental Protocol: MTT Assay for Anticancer Screening [14][15]
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
B. Comparative Performance and Data
The following table presents hypothetical IC50 values for a series of this compound derivatives against different cancer cell lines, compared to a standard chemotherapeutic drug, doxorubicin.
| Compound | Derivative Type | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT-116 (Colon Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| Derivative A | Hydrazone | 8.5 | 12.3 | 15.1 |
| Derivative B | Schiff Base | 25.4 | 30.1 | 42.8 |
| Derivative C | Thiazole Adduct | 5.2 | 7.9 | 9.5 |
| Doxorubicin | Standard Drug | 1.2 | 1.8 | 2.5 |
Note: These are example data for illustrative purposes.
From this hypothetical data, Derivative C, a thiazole adduct, shows the most promising anticancer activity among the synthesized compounds, although it is still less potent than the standard drug doxorubicin. This suggests that the incorporation of a thiazole moiety may be a favorable structural modification for enhancing cytotoxicity.
C. Mechanistic Insights: VEGFR-2 Inhibition
To understand the mechanism of action of the most potent compounds, further assays can be conducted. For example, many pyrimidine derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[16][17][18] A VEGFR-2 kinase assay can quantify the inhibitory potential of the derivatives.[19][20]
Caption: Workflow for the in vitro anticancer screening of pyrimidine derivatives.
III. Comparative Antimicrobial Screening
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area.[4][21]
A. Initial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.[22][23][24][25] It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth.
Experimental Protocol: Agar Well Diffusion Assay [23][25]
-
Media Preparation and Inoculation: A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared and poured into sterile Petri dishes. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Loading: A fixed volume of the dissolved pyrimidine derivative at a known concentration is added to each well. A positive control (a standard antibiotic) and a negative control (the solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.
B. Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
To obtain a quantitative measure of antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28] The broth microdilution method is a common technique for MIC determination.[29][30]
Experimental Protocol: Broth Microdilution for MIC Determination [29]
-
Compound Dilution: The pyrimidine derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
Growth Assessment: After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.
C. Comparative Performance and Data
The following table presents hypothetical antimicrobial screening data for a series of this compound derivatives.
| Compound | Derivative Type | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Derivative A | Hydrazone | 18 | 15 | 64 |
| Derivative B | Schiff Base | 12 | 10 | >128 |
| Derivative C | Thiazole Adduct | 22 | 19 | 32 |
| Ciprofloxacin | Standard Drug | 30 | 28 | 1 |
Note: These are example data for illustrative purposes.
In this hypothetical antimicrobial screen, Derivative C again demonstrates the highest activity, with larger zones of inhibition and a lower MIC value compared to the other derivatives. This further supports the potential of the thiazole moiety in enhancing the biological activity of this pyrimidine scaffold.
IV. Conclusion and Future Directions
This guide has provided a comprehensive framework for the biological screening of this compound derivatives, with a focus on their anticancer and antimicrobial potential. While data on this specific scaffold is emerging, the methodologies and comparative analyses presented, drawn from closely related pyrimidine analogues, offer a robust starting point for researchers in the field.
The aldehyde functionality at the C5 position of the 2-hydroxypyrimidine ring is a key feature that allows for extensive chemical modification, leading to the generation of large and diverse compound libraries. The screening protocols detailed herein, from initial cytotoxicity and antimicrobial assays to more specific mechanistic studies, provide a clear path for the identification and characterization of novel, biologically active pyrimidine derivatives.
Future work should focus on the systematic synthesis and screening of a broad range of this compound derivatives to establish clear structure-activity relationships. The most promising lead compounds identified through these screens can then be advanced to more complex in vivo models to evaluate their therapeutic potential.
V. References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Microbiologics. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
Texas Children's Cancer and Hematology Centers. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
AuteK. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Retrieved from [Link]
-
Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
PubMed. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]
-
National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
Jennychem. (n.d.). 2-Chloropyrimidine-5-carbaldehyde CAS#933702-55-7. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine -5-carbonitril derivatives as anticancer agents. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2015, September 24). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmacy. (n.d.). synthesis and antibacterial activity of pyrimidine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021, May 31). Discovery of new VEGFR-2 inhibitors based on bis([9][12][14]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Retrieved from [Link]
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- 18. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to the Isomers of 2-Hydroxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the nuanced structural variations of heterocyclic compounds can profoundly influence their biological activity, pharmacokinetics, and pharmacodynamics. 2-Hydroxypyrimidine-5-carbaldehyde, a molecule of significant interest, is a prime example of a compound that exists as a dynamic equilibrium of tautomeric isomers. The interchange between the aromatic hydroxy form and the non-aromatic pyrimidone form dictates its chemical reactivity and potential as a therapeutic agent. This guide provides a comprehensive spectroscopic comparison of these tautomers, offering insights into their characterization and the underlying principles that govern their distinct spectral signatures.
The Crucial Role of Tautomerism
This compound primarily exists in a tautomeric equilibrium between its lactim (enol) and lactam (keto) forms. The lactim isomer, This compound , possesses an aromatic pyrimidine ring with a hydroxyl group at the 2-position. In contrast, the lactam isomer, 1,2-dihydropyrimidin-2-one-5-carbaldehyde , features a non-aromatic dihydropyrimidine ring with a carbonyl group (amide) at the 2-position.
The position of this equilibrium is highly sensitive to the molecular environment. Theoretical studies on the parent 2-hydroxypyrimidine suggest that in the gas phase or non-polar solvents, the hydroxy (lactim) form is favored. However, in polar solvents, the equilibrium shifts significantly towards the more polar pyrimidone (lactam) form, which is better stabilized by solvent interactions.[1] This solvent-dependent tautomerism is a critical consideration in spectroscopic analysis and has significant implications for biological systems where aqueous environments are prevalent.
Caption: Tautomeric equilibrium of this compound.
Comparative Spectroscopic Analysis
The structural differences between the lactim and lactam tautomers give rise to distinct spectroscopic fingerprints. The following sections detail the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectra.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric form present in a given solvent. The chemical shifts of the protons and carbons in the pyrimidine ring and the substituent groups are highly sensitive to the electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | This compound (Lactim) | 1,2-Dihydropyrimidin-2-one-5-carbaldehyde (Lactam) | Rationale for Differences |
| ¹H NMR | |||
| Aldehydic H | ~9.8 - 10.2 | ~9.5 - 9.9 | The aromatic nature of the lactim form leads to greater deshielding of the aldehydic proton. |
| Pyrimidine H (C4/C6) | ~8.5 - 9.0 | ~7.5 - 8.0 | Protons on the aromatic lactim ring are significantly more deshielded than those on the non-aromatic lactam ring. |
| OH/NH | ~10.0 - 12.0 (broad) | ~11.0 - 13.0 (broad) | The N-H proton of the lactam is typically more deshielded than the O-H proton of the lactim. Both signals are expected to be broad and their positions are concentration and solvent dependent. |
| ¹³C NMR | |||
| Aldehydic C | ~190 - 195 | ~185 - 190 | The carbonyl carbon of the aldehyde is more deshielded in the electron-withdrawing aromatic system of the lactim. |
| C2 (C-OH/C=O) | ~160 - 165 | ~150 - 155 | The C-OH carbon in the lactim form is more deshielded than the C=O carbon in the lactam form. |
| Pyrimidine C (C4/C6) | ~150 - 160 | ~130 - 140 | Aromatic carbons in the lactim form are more deshielded than the sp² carbons in the non-aromatic lactam ring. |
Note: These are predicted values based on data from analogous compounds such as 2-pyridone and other substituted pyrimidines.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides direct evidence for the presence of key functional groups that differentiate the two tautomers.
Table 2: Predicted Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound (Lactim) | 1,2-Dihydropyrimidin-2-one-5-carbaldehyde (Lactam) | Key Differentiating Bands |
| O-H Stretch | 3200 - 3600 (broad) | Absent | The presence of a broad O-H stretch is a clear indicator of the lactim form. |
| N-H Stretch | Absent | 3100 - 3300 (broad) | A broad N-H stretch is characteristic of the lactam form. |
| C=O Stretch (Amide) | Absent | 1650 - 1690 (strong) | A strong absorption in this region is a definitive marker for the lactam tautomer. |
| C=O Stretch (Aldehyde) | 1680 - 1710 (strong) | 1670 - 1700 (strong) | The aldehydic C=O stretch is present in both forms but may be at a slightly higher frequency in the lactim due to conjugation with the aromatic ring. |
| C-H Stretch (Aldehyde) | 2720 - 2820 (two weak bands) | 2720 - 2820 (two weak bands) | The presence of these two weak bands is characteristic of an aldehyde. |
| C=N and C=C Stretch | 1500 - 1650 | 1500 - 1650 | Both tautomers will show absorptions in this region, but the patterns will differ due to the different ring structures. |
Note: These predictions are based on established IR correlation tables and data from similar heterocyclic systems.[4][5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the tautomers are sensitive to their conjugation systems, resulting in different UV-Vis absorption spectra.
Table 3: Predicted UV-Vis Absorption Maxima (λmax)
| Tautomer | Predicted λmax (nm) | Rationale |
| This compound (Lactim) | Shorter wavelength (e.g., 280-310 nm) | The aromatic system of the lactim form results in a distinct π → π* transition. |
| 1,2-Dihydropyrimidin-2-one-5-carbaldehyde (Lactam) | Longer wavelength (e.g., 300-340 nm) | The extended conjugation in the lactam form, involving the C=C-C=O system, typically leads to a bathochromic (red) shift compared to the lactim form.[7] |
The position of the λmax is also solvent-dependent, and changes in the spectrum upon altering solvent polarity can provide further evidence for the tautomeric equilibrium.
Mass Spectrometry (MS)
Mass spectrometry will show the same molecular ion peak for both tautomers, as they are isomers. However, their fragmentation patterns upon ionization may differ due to their distinct structures.
Table 4: Predicted Mass Spectrometry Fragmentation
| Tautomer | Predicted Key Fragments (m/z) | Fragmentation Pathway |
| Both Tautomers | M-1 (loss of H• from aldehyde) | A common fragmentation for aldehydes.[8] |
| M-29 (loss of •CHO) | Characteristic fragmentation of aldehydes.[8] | |
| 1,2-Dihydropyrimidin-2-one-5-carbaldehyde (Lactam) | M-43 (loss of HNCO) | Retro-Diels-Alder type fragmentation of the dihydropyrimidine ring is a characteristic pathway for pyrimidones. |
Experimental Protocols
To obtain the spectroscopic data for a comparative analysis of this compound isomers, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve the Sample: Prepare solutions of this compound in both a non-polar solvent (e.g., chloroform-d, CDCl₃) and a polar aprotic solvent (e.g., dimethyl sulfoxide-d₆, DMSO-d₆) for NMR analysis. For IR and UV-Vis spectroscopy, use spectroscopic grade solvents (e.g., chloroform and DMSO).
-
Concentration: For NMR, use a concentration of approximately 5-10 mg/mL. For UV-Vis, prepare a stock solution and dilute to a concentration that gives an absorbance between 0.1 and 1.0.
Caption: Experimental workflow for spectroscopic comparison.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: Use a FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Analysis: For solutions, use a liquid transmission cell with NaCl or KBr windows. For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
UV-Vis Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 800 nm using a quartz cuvette. Use the pure solvent as a reference blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) to induce fragmentation and elucidate the structure of the fragment ions.
Conclusion
The spectroscopic characterization of this compound is intrinsically linked to the understanding of its tautomeric equilibrium. By leveraging a multi-technique approach encompassing NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently distinguish between the lactim and lactam forms. The predicted spectroscopic data and detailed experimental protocols provided in this guide serve as a robust framework for the unambiguous identification and comparative analysis of these crucial isomers, ultimately aiding in the rational design and development of novel therapeutic agents.
References
-
Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032. [Link]
-
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. [Link]
-
Beak, P. (1977). Tautomerism of hydroxypyridines, hydroxyquinolines, and their thio analogs. Accounts of Chemical Research, 10(5), 186–192. [Link]
-
Al-Obaidi, A. H., & Al-Rawi, J. M. (2008). Mass spectral fragmentation modes of pyrimidine derivatives. Iraqi National Journal of Chemistry, 31, 243-250. [Link]
-
Guel-Sandoval, S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. [Link]
-
de Kowalewski, D. G., Contreras, R. H., & de los Santos, C. (1989). 13C-and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201-212. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]
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- 3. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
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- 8. inorgchemres.org [inorgchemres.org]
A Senior Application Scientist's Guide to Confirming the Purity of 2-Hydroxypyrimidine-5-carbaldehyde by HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, technically-grounded comparison of methodologies for confirming the purity of 2-Hydroxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating system for impurity analysis.
The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) has become an indispensable tool for impurity profiling in the pharmaceutical industry.[1][2][3] This combination leverages the superior separation capabilities of HPLC with the highly sensitive and specific detection afforded by MS, enabling both quantification and structural elucidation of impurities that might otherwise go undetected.[1]
The Analyte: this compound
This compound is a solid organic compound with the linear formula C5H4O2N2. Its structure, featuring a polar pyrimidine ring, a hydroxyl group, and a reactive aldehyde functional group, presents specific challenges and considerations for analytical method development. Potential impurities could arise from the synthetic route, degradation, or storage. Common impurities might include starting materials, over-oxidized products (e.g., the corresponding carboxylic acid), or byproducts from side reactions.
Comparative Analytical Strategy: HPLC-UV vs. HPLC-MS
While HPLC with ultraviolet (UV) detection is a workhorse for routine purity analysis, it has limitations.[4][5] Co-eluting impurities with similar UV spectra to the main component can be missed, leading to an overestimation of purity.[5][6] HPLC-MS, on the other hand, provides an orthogonal detection method based on the mass-to-charge ratio (m/z) of the analytes. This allows for the detection of co-eluting species with different molecular weights, offering a more definitive assessment of peak purity.[4]
| Feature | HPLC-UV | HPLC-MS |
| Principle | Measures UV absorbance of analytes. | Separates by chromatography, detects by mass-to-charge ratio. |
| Specificity | Lower; relies on chromophores. Can be misled by spectrally similar impurities. | Higher; based on unique molecular weights. Can distinguish co-eluting compounds.[4] |
| Sensitivity | Generally lower than MS. | Typically higher, allowing for detection of trace-level impurities.[7] |
| Impurity Identification | Provides no structural information. | Provides molecular weight and fragmentation data for structural elucidation.[1] |
| Cost & Complexity | Lower cost, simpler operation. | Higher initial investment and operational complexity. |
Experimental Workflow for Purity Confirmation
The following workflow is designed to provide a comprehensive and reliable assessment of this compound purity.
Caption: Workflow for HPLC-MS Purity Analysis.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), MS-grade
-
Reference standard of this compound (if available)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Diode Array Detector (DAD) or UV detector
-
Mass Spectrometer (e.g., single quadrupole or Q-TOF) with an electrospray ionization (ESI) source
3. Chromatographic Conditions: The choice of a C18 stationary phase is a common starting point for the analysis of moderately polar aromatic compounds.[8] A gradient elution is employed to ensure the separation of compounds with a range of polarities.
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
UV Detection: 254 nm and 280 nm
Causality Behind Choices:
-
Formic Acid: This additive is crucial for good peak shape and serves as a proton source, facilitating ionization in the ESI source for MS detection.[9]
-
Gradient Elution: A gradient is essential for analyzing samples with unknown impurities, as it can separate compounds with a wide range of polarities, from highly polar potential starting materials to less polar byproducts.
-
C18 Column: A versatile reversed-phase column suitable for a broad range of small molecules, including pyrimidine derivatives.[8]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
Causality Behind Choices:
-
ESI+: The pyrimidine ring contains nitrogen atoms that can be readily protonated, making positive ion mode the logical choice for sensitive detection.
-
Broad Scan Range: A wide scan range is initially used to detect any potential impurities with unexpected molecular weights.
5. Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water
-
Sample Concentration: Prepare a stock solution of the this compound sample at 1 mg/mL in the diluent. Further dilute to a working concentration of approximately 10 µg/mL.
-
Rationale: The chosen diluent is compatible with the mobile phase to ensure good peak shape. The concentration is selected to be within the linear range of the detector and to allow for the detection of low-level impurities.
Data Analysis and Interpretation
1. Initial Chromatographic Review: Examine the UV chromatogram for the main peak corresponding to this compound and any other visible impurity peaks.
2. Mass Spectral Confirmation: Extract the mass spectrum from the apex of the main peak. The protonated molecule [M+H]+ for this compound (C5H4N2O2, MW = 124.09) should be observed at m/z 125.1.
3. Peak Purity Assessment: The core of the analysis lies in scrutinizing the mass spectra across the entire width of the main chromatographic peak.
Caption: Logic for Mass Spectral Peak Purity Assessment.
-
Procedure: Extract the mass spectra at the upslope, apex, and downslope of the main peak.
-
Pure Peak: For a pure peak, the mass spectra at all points should be identical, showing only the m/z of the main compound and its characteristic adducts or isotopes.
-
Impure Peak: If a co-eluting impurity is present, its m/z will appear or become more prominent in the spectra at the leading or tailing edge of the peak.[4] This provides conclusive evidence of co-elution that UV detection might miss.
4. Impurity Identification and Quantification: For any detected impurity peaks, the mass spectrometer provides the molecular weight, which is the first crucial piece of information for structural elucidation.[1] High-resolution mass spectrometry (HRMS), if available, can provide an accurate mass measurement, allowing for the determination of the elemental composition.[2] Further fragmentation analysis (MS/MS) can yield structural fragments to help identify the impurity.[2]
The area percent of each impurity peak in the total ion chromatogram (TIC) can provide a semi-quantitative estimate of its level. For accurate quantification, a reference standard for the impurity would be required.
Hypothetical Results and Comparison
| Compound | Retention Time (min) | Observed m/z [M+H]+ | Proposed Identity | Purity Assessment |
| Main Peak | 8.5 | 125.1 | This compound | Mass spectra consistent across the peak. Pure. |
| Impurity 1 | 7.2 | 141.1 | 2-Hydroxypyrimidine-5-carboxylic acid | Baseline separated peak. |
| Impurity 2 | 8.5 (Co-eluting) | 111.1 | Unreacted starting material (e.g., Pyrimidine-5-carbaldehyde) | Detected only by MS on the tailing edge of the main peak. |
This hypothetical data illustrates a scenario where a co-eluting impurity (Impurity 2) would be missed by UV detection but is clearly identified by HPLC-MS, demonstrating the superior capability of this technique for definitive purity confirmation.
Conclusion
Confirming the purity of key synthetic intermediates like this compound is non-negotiable for ensuring the quality and reliability of downstream applications in drug discovery and development. While HPLC-UV is a valuable tool, this guide demonstrates the unequivocal advantages of HPLC-MS for a more rigorous and trustworthy assessment. By providing mass-based detection, HPLC-MS can uncover co-eluting impurities and offer critical data for their identification.[1][4] This self-validating approach, grounded in the orthogonal principles of chromatography and mass spectrometry, provides the highest level of confidence in the purity of your materials.
References
- Vertex AI Search. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- PubMed. (n.d.). [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy].
- Sigma-Aldrich. (n.d.). This compound.
- Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals.
- Request PDF. (n.d.). Peak purity assessment in liquid chromatography-mass spectrometry.
- Taylor & Francis Online. (2008). Full article: Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
- NIH. (n.d.). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis.
- PubMed. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- LCGC International. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
- Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
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A Comparative Guide to the Definitive Structure Elucidation of 2-Hydroxypyrimidine-5-carbaldehyde: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates its biological activity, physical properties, and potential as a therapeutic agent. 2-Hydroxypyrimidine-5-carbaldehyde, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry, serves as an exemplary case for illustrating the rigorous process of structural validation. This guide provides an in-depth comparison of X-ray crystallography—the gold standard for absolute structure determination—with other powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each method, empowering researchers to make informed decisions in their own structural elucidation workflows.
The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Diffraction
X-ray crystallography offers an unparalleled level of detail, providing a precise three-dimensional map of electron density within a molecule.[1][2] This technique moves beyond mere connectivity to define bond lengths, bond angles, and stereochemistry with exceptional accuracy. For a novel or critical small molecule like this compound, X-ray crystallography provides the definitive proof of structure required for patents, publications, and regulatory submissions.[2][3]
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[4] By analyzing the pattern of diffracted X-rays, we can mathematically reconstruct the electron density and, consequently, the atomic arrangement.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
1. Crystallization: The Critical First Step
The most significant bottleneck in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[2] This often involves screening a wide range of solvents, temperatures, and crystallization techniques. For this compound, a compound with polar functional groups, a systematic approach is crucial.
-
Method: Slow evaporation is a common and effective technique.
-
Procedure:
-
Prepare saturated solutions of this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and binary mixtures).
-
Filter the solutions to remove any particulate matter.
-
Transfer the solutions to small, clean vials.
-
Cover the vials with a perforated film (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent.
-
Store the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitor the vials regularly for the formation of single crystals.
-
2. Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while bombarding it with X-rays, and a detector records the intensities and positions of the diffracted beams.[5]
3. Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. These are then used in computational programs to solve the "phase problem" and generate an initial electron density map. An initial model of the molecule is built into this map and then refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the observed diffraction pattern. The quality of the final structure is assessed using metrics like the R-factor.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Hypothetical Crystallographic Data for this compound
| Parameter | Value | Description |
| Formula | C₅H₄N₂O₂ | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a, b, c (Å) | 3.5, 12.0, 13.5 | The dimensions of the unit cell. |
| β (°) | 95.0 | The angle of the unit cell. |
| Volume (ų) | 564.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Resolution (Å) | 0.85 | The level of detail in the electron density map. |
| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Orthogonal Validation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization, reaction monitoring, and for compounds that are difficult to crystallize. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two such powerful and complementary methods.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[8] It is a cornerstone technique for elucidating the connectivity of atoms in a molecule.[6]
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to specific atoms in the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[9][10][11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using electrospray ionization (ESI).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (from solid or solution) |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Atomic connectivity, chemical environment of nuclei, 2D/3D structure in solution | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination, high precision.[1] | Provides information about structure in solution, non-destructive.[12] | High sensitivity, provides molecular formula.[9] |
| Limitations | Requires a high-quality single crystal, can be time-consuming.[5] | Lower resolution than crystallography, can be complex for large molecules.[12] | Does not provide stereochemical information, isomers can be indistinguishable. |
A Multi-Technique Approach to Structural Validation
Caption: Logical flow for a multi-technique approach to structural validation.
Conclusion: An Integrated Approach for Unquestionable Confidence
While NMR and MS provide crucial, complementary data that can strongly support a proposed structure, X-ray crystallography remains the definitive method for its unambiguous determination.[1][5] For a molecule with the potential of this compound, relying solely on spectroscopic data leaves room for ambiguity, particularly concerning tautomeric forms, stereochemistry, and subtle conformational details. The successful growth of a single crystal and subsequent X-ray diffraction analysis provides the irrefutable evidence necessary to confidently advance a compound in the drug development pipeline or to fully understand its role in complex chemical systems. Therefore, a hierarchical and integrated approach, beginning with spectroscopic characterization and culminating in X-ray crystallographic validation, represents the most rigorous and scientifically sound strategy for small molecule structure elucidation.
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Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Available at: [Link]
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NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC]([Link] ADEQUATE vs HMBC)
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Comparison of NMR and X-ray crystallography. University of Pécs. Available at: [Link]
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Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Available at: [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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A Comparative Guide to the Antimicrobial Activity of Pyrimidine-5-Carbaldehyde Schiff Bases
This guide provides an in-depth, objective comparison of the antimicrobial performance of Schiff bases derived from pyrimidine-5-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates the rationale behind scientific methodologies, and offers detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Pharmacological Significance of Pyrimidine Schiff Bases
Schiff bases, characterized by their azomethine or imine group (-C=N-), are a cornerstone in medicinal chemistry due to their synthetic versatility and broad spectrum of biological activities.[1][2] When the pyrimidine nucleus, an essential component of nucleic acids, is incorporated into a Schiff base structure, the resulting compounds often exhibit enhanced pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects.[1][3]
The specific scaffold derived from pyrimidine-5-carbaldehyde is of particular interest. The imine bond at the 5-position of the pyrimidine ring has been shown to be crucial for biological activity.[4] This guide focuses on comparing the antimicrobial efficacy of various Schiff bases synthesized from this core structure, providing a critical analysis of their performance against diverse microbial pathogens and elucidating the structure-activity relationships that govern their potency.
Synthesis of Pyrimidine-5-Carbaldehyde Schiff Bases: A Methodological Overview
The synthesis of these target compounds is typically achieved through a classical condensation reaction. This process involves reacting a pyrimidine-5-carbaldehyde derivative with a primary amine.
Causality in Experimental Design:
-
Solvent Choice: Ethanol is frequently used as the reaction solvent due to its ability to dissolve both the aldehyde and amine reactants and its suitable boiling point for refluxing, which accelerates the reaction rate without degrading the components.[5]
-
Catalysis: A catalytic amount of a Lewis acid, such as indium(III) trifluoromethanesulfonate (In(OTf)₃) or even a simple acid like glacial acetic acid, is often added.[3][6] The catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine. This significantly improves the reaction rate and yield.
-
Reaction Conditions: Refluxing the mixture ensures that the reaction is maintained at a constant, elevated temperature, providing the necessary activation energy for the dehydration step that forms the stable imine bond.[7]
Below is a generalized workflow for the synthesis of these Schiff bases.
Caption: General workflow for the synthesis of Pyrimidine Schiff Bases.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example for synthesizing a pyrimidine Schiff base.
-
Reactant Preparation: In a round-bottom flask, dissolve 0.01 mol of the selected pyrimidine-5-carbaldehyde derivative in 50 mL of absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar quantity (0.01 mol) of the desired primary amine (e.g., a substituted aniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[5]
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline solid.[7]
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.[3][4]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of Schiff bases is evaluated against a panel of pathogenic microbes, typically including Gram-positive bacteria, Gram-negative bacteria, and fungi. The two most common methods for this evaluation are the agar disc/well diffusion method and the broth microdilution method. The former provides a qualitative measure (zone of inhibition), while the latter provides a quantitative measure (Minimum Inhibitory Concentration, MIC).
The data below compares the antimicrobial activity of several pyrimidine Schiff base derivatives. The activity is often influenced by the nature and position of substituents on the aromatic ring attached to the imine nitrogen.
| Compound ID | Substituent on Benzylidene Ring | Test Organism | Activity (Zone of Inhibition, mm) | Activity (MIC, µg/mL) | Reference Compound | Activity of Ref. | Source |
| 6d | 4-OH | S. aureus (Gram +) | 20 | - | Ciprofloxacin | 22 | [1] |
| 6d | 4-OH | E. coli (Gram -) | 18 | - | Ciprofloxacin | 24 | [1] |
| 6e | 2-OH | S. aureus (Gram +) | 21 | - | Ciprofloxacin | 22 | [1] |
| 6e | 2-OH | E. coli (Gram -) | 19 | - | Ciprofloxacin | 24 | [1] |
| 6j | 3-OH, 4-OCH₃ | S. aureus (Gram +) | 16 | - | Ciprofloxacin | 22 | [1] |
| 6k | 4-OH, 3-OCH₃ | E. coli (Gram -) | 15 | - | Ciprofloxacin | 24 | [1] |
| III | 4-OC₂H₅ (on imine-aryl) | E. faecalis (Gram +) | - | 16 | - | - | [4] |
| ZnL₂ | Metal Complex | S. aureus (Gram +) | High Activity | - | Amikacin | Moderate Activity | [8] |
| ZnL₂ | Metal Complex | K. pneumoniae (Gram -) | High Activity | - | Amikacin | Moderate Activity | [8] |
Note: '-' indicates data not provided in the source. Activity for ZnL₂ is reported qualitatively.
Analysis of Structure-Activity Relationship (SAR):
-
Role of Hydroxyl Groups: The data strongly suggests that the presence of hydroxyl (-OH) groups on the aromatic ring is critical for enhanced antimicrobial activity.[1] Compounds 6d (4-hydroxy) and 6e (2-hydroxy) showed significant activity against both S. aureus and E. coli, comparable to the standard antibiotic Ciprofloxacin. This is likely because the hydroxyl group can form hydrogen bonds with active sites of microbial enzymes, inhibiting their function.
-
Effect of Methoxy Groups: The introduction of a methoxy (-OCH₃) group, as in compounds 6j and 6k , appears to slightly reduce the activity compared to compounds with only hydroxyl groups.
-
Chelation and Metal Complexes: A widely accepted mechanism for the antimicrobial action of Schiff bases is chelation. The imine nitrogen and a nearby functional group (like a hydroxyl group) can act as a bidentate ligand, binding to essential metal ions within the microbial cell.[9] This disrupts the normal function of enzymes that require these metals as cofactors. The enhanced activity of metal complexes of Schiff bases, such as the Zinc complexes (ZnL₁ and ZnL₂), supports this theory.[8][10] The complexation can increase the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.
Proposed Mechanism of Antimicrobial Action
While the exact mechanism can vary, a prominent theory for Schiff bases is Overtone's Concept and Tweedy's Chelation Theory.
-
Cell Penetration: The lipophilic nature of the Schiff base allows it to easily permeate the lipid layer of the microbial cell membrane.
-
Chelation: Once inside the cell, the Schiff base chelates with essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) present in the cytoplasm.
-
Enzyme Disruption: These metal ions are crucial cofactors for many respiratory and metabolic enzymes. By sequestering them, the Schiff base complex effectively deactivates these enzymes.
-
Metabolic Blockage: The blockage of key metabolic pathways ultimately leads to a bacteriostatic or bactericidal effect, inhibiting microbial growth and proliferation.
Caption: Proposed mechanism of action via metal chelation.
Experimental Protocol: Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used and reliable technique for screening the antimicrobial activity of new compounds.[11]
Detailed Protocol: Agar Well Diffusion Method
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Seeding the Plates: Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of the MHA plates to create a uniform lawn of microbial growth.
-
Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Prepare stock solutions of the synthesized Schiff bases in a suitable solvent like DMSO (e.g., at a concentration of 1 mg/mL). Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.
-
Controls: Use the solvent (DMSO) as a negative control and a standard antibiotic solution (e.g., Ciprofloxacin, 10 µg/mL) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter indicates higher antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Conclusion and Future Directions
This guide demonstrates that Schiff bases derived from pyrimidine-5-carbaldehyde are a promising class of antimicrobial agents. The comparative analysis reveals that structural modifications, particularly the introduction of hydroxyl groups on the appended aromatic ring, significantly influence their biological efficacy. The potent activity of compounds like 2- and 4-hydroxy substituted pyrimidine Schiff bases warrants further investigation.
Future research should focus on:
-
Quantitative Analysis: Expanding the dataset to include MIC and Minimum Bactericidal Concentration (MBC) values for a wider range of derivatives to establish more precise SAR.
-
Metal Complex Synthesis: Systematically synthesizing and screening metal complexes (e.g., with Cu(II), Co(II), Ni(II)) of the most active ligands to explore the effects of chelation on potency and spectrum.[10]
-
Toxicity Studies: Evaluating the cytotoxicity of the most promising compounds against human cell lines to assess their therapeutic potential and selectivity.[3]
-
Mechanism Elucidation: Conducting detailed mechanistic studies, such as DNA binding assays or specific enzyme inhibition assays, to move beyond the chelation theory and pinpoint specific molecular targets.
By pursuing these avenues, the scientific community can further develop these versatile scaffolds into novel and effective therapeutic agents to combat the growing challenge of antimicrobial resistance.
References
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Gab-Allah, M. A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Applied Sciences. [Link]
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Deshmukh, R. G., et al. (2018). Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
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Aiman, S., et al. (2024). Comparison of antibacterial activity of Schiff's bases versus metal(II) complexes. ResearchGate. [Link]
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Raman, N., et al. (2011). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). NIH National Library of Medicine. [Link]
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Adamu, U., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies. [Link]
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Devi, J., & Batra, B. (2020). Synthesis and antimicrobial screening of some Schiff bases. ResearchGate. [Link]
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More, P. G., et al. (2013). Synthesis, Structural Analysis and Antimicrobial Screening of Mn(II) Complexes of Schiff Bases. SciELO México. [Link]
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El-Sayed, M. M. H., et al. (2022). Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. ACS Omega. [Link]
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Raman, N., et al. (2011). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Journal of the Serbian Chemical Society. [Link]
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Kaczmarek, M. T., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. Semantic Scholar. [Link]
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Kaczmarek, M. T., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. NIH National Library of Medicine. [Link]
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Kaczmarek, M. T., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PubMed. [Link]
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Gondlan, L., et al. (2015). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Journal of Saudi Chemical Society. [Link]
-
Sivaraj, K. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE-2-CARBALDEHYDE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Kaczmarek, M. T., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Semantic Scholar. [Link]
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Sakhare, D. T. (2025). Synthesis, characterization and antimicrobial studies of schiff base ligand derived from 2-Amino 4,6-Dihydroxypyrimidine and Benzaldehyde and its Mn(II) complexes. ResearchGate. [Link]
-
Sakhare, D. T. (2024). Synthesis, characterization and antimicrobial studies of schiff base ligand derived from 2-Amino 4,6- Dihydroxypyrimidine and. International Journal of Advanced Research. [Link]
-
Jorge, T. F., et al. (2023). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry. [Link]
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Khan, S. A., et al. (2017). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Bulletin of the Chemical Society of Ethiopia. [Link]
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Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Science.gov. [Link]
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Kaczmarek, M. T., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. [Link]
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Gandhi, B., & Marjadi, S. (2000). Synthesis and Characterisation of Copper (II), Nickel (II) and Cobalt (II) Complexes of Schiff Base Derived from 2-Hydroxy-5-Carboxy Acetophenone and 2-Amino Pyrimidine. Oriental Journal of Chemistry. [Link]
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A Comparative Guide to the Reaction Kinetics of 2-Hydroxypyrimidine-5-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, understanding the kinetic profile of a heterocyclic aldehyde is paramount for optimizing reaction conditions, predicting product formation, and scaling up syntheses. This guide provides an in-depth analysis of the reaction kinetics of 2-Hydroxypyrimidine-5-carbaldehyde, a key building block in the synthesis of novel therapeutics. We will objectively compare its performance in a model reaction against common aromatic aldehydes, supported by established chemical principles and a detailed experimental protocol for kinetic analysis.
Introduction: The Significance of Pyrimidine Aldehydes in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and countless compounds in the development pipeline. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it a privileged structure for targeting a wide array of biological targets.[1][2] The introduction of a formyl group at the 5-position, as in this compound, provides a versatile chemical handle for elaboration into more complex molecules through reactions such as condensations, reductive aminations, and oxidations.
The reactivity of this aldehyde is critically influenced by the electronic nature of the pyrimidine ring. The two nitrogen atoms make the ring electron-deficient, which generally enhances the electrophilicity of the aldehyde's carbonyl carbon. However, the 2-hydroxy group, existing in tautomeric equilibrium with its pyrimidone form, acts as an electron-donating group through resonance. This electronic push-pull dynamic dictates the aldehyde's reactivity and is a key focus of our kinetic analysis.
Comparative Kinetic Analysis: The Knoevenagel Condensation
To quantify the reactivity of this compound, we will analyze its performance in the Knoevenagel condensation, a classic and reliable carbon-carbon bond-forming reaction.[3][4] This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[4][5] For our model system, we select the reaction with malononitrile, a common and highly reactive methylene compound, catalyzed by piperidine.
The reaction rate is highly sensitive to the electronic properties of the aldehyde. Electron-withdrawing groups on the aromatic ring accelerate the reaction by increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups slow the reaction down.[6]
We will compare the hypothetical performance of this compound with two benchmark aldehydes:
-
Benzaldehyde: The simplest aromatic aldehyde, serving as a neutral baseline.
-
4-Nitrobenzaldehyde: An aldehyde activated by a strong electron-withdrawing group.
Logical Framework for Reactivity Prediction
Based on established principles of physical organic chemistry, we can predict the relative reaction rates:
-
4-Nitrobenzaldehyde: The potent electron-withdrawing nitro group will make this the most reactive aldehyde.
-
This compound: The electron-deficient pyrimidine ring should make it more reactive than benzaldehyde. However, the electron-donating 2-hydroxy group will counteract this effect to some extent. Its overall reactivity is therefore expected to be intermediate.
-
Benzaldehyde: With no strong activating or deactivating groups, this will be the least reactive of the three.
This predicted order of reactivity (4-Nitrobenzaldehyde > this compound > Benzaldehyde) provides a solid hypothesis for our comparative analysis.
Experimental Protocol: Kinetic Monitoring by UV-Vis Spectrophotometry
The progress of the Knoevenagel condensation can be conveniently monitored using UV-Vis spectrophotometry. The formation of the highly conjugated α,β-unsaturated product results in a new absorbance band at a longer wavelength, allowing for real-time tracking of its concentration.
Step-by-Step Methodology
Objective: To determine the pseudo-first-order rate constant for the Knoevenagel condensation of various aldehydes with malononitrile.
Materials:
-
This compound
-
Benzaldehyde
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Absolute Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of malononitrile in absolute ethanol.
-
Prepare 0.01 M stock solutions of each aldehyde (this compound, Benzaldehyde, 4-Nitrobenzaldehyde) in absolute ethanol.
-
Prepare a 0.1 M stock solution of piperidine in absolute ethanol.
-
-
Determination of Analytical Wavelength (λ_max):
-
For each aldehyde, mix 100 µL of the aldehyde stock, 1.0 mL of the malononitrile stock, and 100 µL of the piperidine stock in 1.8 mL of ethanol.
-
Allow the reaction to go to completion (approx. 30 minutes).
-
Scan the UV-Vis spectrum of the product solution from 300 nm to 500 nm to determine the wavelength of maximum absorbance (λ_max). This will be the analytical wavelength for the kinetic runs.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to kinetic mode at the determined λ_max for the specific aldehyde-product pair.
-
Equilibrate a quartz cuvette containing 2.8 mL of absolute ethanol and 1.0 mL of the 0.1 M malononitrile stock solution to 25.0 °C in the thermostatted cell holder. Malononitrile is used in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the aldehyde.
-
Blank the spectrophotometer with this solution.
-
To initiate the reaction, rapidly add 100 µL of the 0.01 M aldehyde stock solution and 100 µL of the 0.1 M piperidine stock solution. Mix quickly by inverting the cuvette.
-
Immediately start recording the absorbance at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change (e.g., 3-5 half-lives).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the final absorbance when the reaction is complete.
-
The slope of this linear plot is equal to -k'.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the kinetic analysis protocol.
Caption: General mechanism of the piperidine-catalyzed Knoevenagel condensation.
The rate-determining step typically involves the nucleophilic attack of the enolate (formed from the deprotonation of malononitrile by piperidine) on the carbonyl carbon of the aldehyde. [6]A greater partial positive charge (δ+) on this carbon, induced by electron-withdrawing groups, lowers the activation energy for this step, thereby increasing the reaction rate.
Conclusion
This guide provides a comprehensive framework for understanding and analyzing the reaction kinetics of this compound. While direct experimental data remains to be published, a robust, predictive analysis based on well-established principles of physical organic chemistry positions this important building block as a moderately reactive aldehyde. Its reactivity is enhanced by the electron-deficient pyrimidine nucleus but tempered by the 2-hydroxy substituent. This balanced electronic profile makes it an ideal substrate for controlled synthetic transformations, offering significant potential for applications in drug discovery and development. The provided experimental protocol offers a reliable method for researchers to quantify its reactivity in their own laboratory settings.
References
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- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- PubMed. (1996). Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes.
- American Chemical Society Publications. (2024). Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Dakota Bioprocessing. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde.
- ResearchGate. (2010). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions.
- Zeitschrift für Naturforschung. (2002). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
- ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines.
- ChemicalBook. (n.d.). 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7.
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- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Wikipedia. (n.d.). Knoevenagel condensation.
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A Comparative Guide to the Cytotoxic Potential of Novel 2-Hydroxypyrimidine-5-carbaldehyde Compounds in Oncology Research
The relentless pursuit of novel anticancer agents with enhanced efficacy and selectivity remains a paramount objective in modern drug discovery. Within the vast landscape of heterocyclic chemistry, pyrimidine derivatives have consistently emerged as a privileged scaffold, forming the core of numerous clinically significant therapeutics.[1][2] This guide provides a comprehensive, in-depth technical analysis of the cytotoxic evaluation of a promising, yet underexplored, class of pyrimidine analogues: novel 2-Hydroxypyrimidine-5-carbaldehyde compounds.
Drawing upon field-proven insights and synthesizing technical data from analogous pyrimidine series, this document is designed to equip researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic potential of this novel chemical space. We will delve into the causality behind experimental choices, present comparative data with established anticancer agents, and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.
The Pyrimidine Scaffold: A Cornerstone of Cancer Chemotherapy
The pyrimidine ring is a fundamental building block of nucleic acids, rendering its derivatives prime candidates for interfering with the cellular machinery of rapidly proliferating cancer cells.[1] The structural versatility of the pyrimidine nucleus allows for a myriad of substitutions, leading to compounds with diverse mechanisms of action. These include, but are not limited to, the inhibition of critical enzymes such as dihydrofolate reductase, thymidylate synthase, and various kinases involved in oncogenic signaling pathways.[3][4] Established anticancer drugs like 5-Fluorouracil and Pemetrexed underscore the therapeutic success of targeting pyrimidine metabolism.[5]
The Emergence of this compound Derivatives: A Novel Frontier
While extensive research has been conducted on various substituted pyrimidines, the this compound scaffold represents a relatively nascent area of investigation. The strategic placement of a hydroxyl group at the 2-position and a carbaldehyde moiety at the 5-position introduces unique electronic and steric properties that could engender novel interactions with biological targets. The aldehyde functionality, in particular, offers a reactive handle for the formation of Schiff bases or other covalent adducts, potentially leading to irreversible inhibition of target proteins.
Comparative Cytotoxic Evaluation: Benchmarking Against the Standards
A critical aspect of preclinical drug development is the rigorous evaluation of a compound's cytotoxic activity against a panel of cancer cell lines, benchmarked against existing therapeutic agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various novel pyrimidine derivatives, providing a comparative landscape for the potential evaluation of this compound compounds.
| Compound Class/ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile 11e | HCT-116 (Colon) | 1.14 | Sorafenib | 8.96 | [6] |
| Pyrimidine-5-carbonitrile 11e | MCF-7 (Breast) | 1.54 | Sorafenib | 11.83 | [6] |
| Chromeno[2,3-d]pyrimidine 3 | MCF-7 (Breast) | 2.02 | Doxorubicin | Not specified | [7] |
| Chromeno[2,3-d]pyrimidine 3 | HepG2 (Liver) | 1.61 | Doxorubicin | Not specified | [7] |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | Not specified | Not specified | [8] |
| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | Not specified | Not specified | [8] |
| Pyrimidine-substituted chalcone CFMPY-2 | HeLa (Cervical) | 2.28 (µg/ml) | Cisplatin | 5.27 (µg/ml) | [5] |
| Pyrimidine-substituted chalcone CFMPY 4 | A549 (Lung) | Not specified | Cisplatin | 4.05 (µg/ml) | [5] |
Note: The data presented for analogous compounds highlight the potential for novel pyrimidine derivatives to exhibit potent cytotoxic activity, often surpassing that of established drugs. The selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells, is a critical parameter for assessing the therapeutic window of a novel compound.[1] For instance, compound 11e exhibited an IC50 value of 63.41 µM against normal human lung fibroblasts (WI-38), indicating a selectivity index of approximately 47, which is highly desirable.[6]
Unraveling the Mechanism of Action: Potential Signaling Pathways
The cytotoxic effects of pyrimidine derivatives are often mediated through their interaction with key signaling pathways that govern cell proliferation, survival, and apoptosis. While the specific targets of this compound compounds are yet to be elucidated, insights can be drawn from structurally related pyrimidines.
Many pyrimidine analogues have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[6] Others have been found to interfere with DNA replication and induce apoptosis by inhibiting topoisomerase II.[9] The aldehyde functionality of the target compounds could potentially form covalent bonds with cysteine residues in the active sites of these enzymes, leading to potent and irreversible inhibition.
Experimental Protocols: A Guide to Rigorous Cytotoxic Evaluation
The following section provides detailed, step-by-step methodologies for the in vitro evaluation of novel this compound compounds. Adherence to these protocols is crucial for generating reliable and reproducible data.
Synthesis of this compound Derivatives
While specific synthetic routes for this novel class are still emerging, a plausible approach involves the Vilsmeier-Haack formylation of a suitable 2-hydroxypyrimidine precursor. The general workflow is depicted below.
Step-by-Step Protocol:
-
Preparation of the Vilsmeier Reagent: To a cooled solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise with stirring.
-
Formylation: Dissolve the 2-hydroxypyrimidine precursor in DMF and add the freshly prepared Vilsmeier reagent.
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water and neutralize with a suitable base.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[10]
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the novel this compound compounds and a vehicle control. Include a positive control such as doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Structure-Activity Relationship (SAR): Paving the Way for Rational Design
The systematic modification of the this compound scaffold and the subsequent evaluation of the cytotoxic activity of the resulting analogues will be instrumental in establishing a robust structure-activity relationship (SAR). Key areas for modification include:
-
Substitution on the pyrimidine ring: Introducing various substituents at other available positions on the pyrimidine ring can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the biological target.
-
Derivatization of the aldehyde group: Converting the aldehyde to various functional groups (e.g., oximes, hydrazones, Schiff bases) can alter the compound's reactivity, lipophilicity, and binding affinity.[9]
-
Introduction of different aryl or alkyl groups: Attaching different substituents to the pyrimidine core can influence the overall shape and polarity of the molecule, impacting its ability to fit into the active site of a target protein.
Conclusion and Future Directions
The novel class of this compound compounds represents a promising and largely unexplored territory in the quest for new anticancer agents. The unique structural features of this scaffold, particularly the reactive aldehyde functionality, offer exciting opportunities for the design of potent and selective inhibitors of key oncogenic pathways.
The comparative data from analogous pyrimidine series strongly suggest that these novel compounds could exhibit significant cytotoxic activity. The detailed experimental protocols provided in this guide offer a clear roadmap for the synthesis and rigorous evaluation of these compounds. Future research should focus on synthesizing a library of this compound derivatives and performing comprehensive in vitro and in vivo studies to elucidate their mechanism of action, identify their biological targets, and assess their therapeutic potential. The insights gained from these studies will be invaluable for the rational design of the next generation of pyrimidine-based cancer therapeutics.
References
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A Comparative Guide to Catalysts for the Synthesis of 2-Hydroxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Hydroxypyrimidine-5-carbaldehyde, a crucial building block for numerous pharmaceutical compounds, presents a significant challenge in medicinal chemistry. The introduction of a formyl group onto the pyrimidine ring, particularly at the C5 position, requires careful selection of a catalytic system to achieve high yield and selectivity while avoiding unwanted side reactions. This guide provides an in-depth comparative analysis of various catalytic strategies for the synthesis of this important intermediate, offering insights into their mechanisms, experimental protocols, and performance.
Introduction: The Significance of this compound
This compound serves as a versatile precursor in the synthesis of a wide range of biologically active molecules. Its aldehyde functionality allows for a variety of subsequent chemical transformations, making it a valuable synthon in drug discovery and development. However, the electron-deficient nature of the pyrimidine ring and the presence of the hydroxyl group can complicate direct formylation. This guide will explore and compare the predominant catalytic methods employed to overcome these challenges.
The Vilsmeier-Haack Reaction: A Classical Approach
The Vilsmeier-Haack (V-H) reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
Mechanistic Insights
The V-H reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This electrophile then attacks the electron-rich C5 position of the 2-hydroxypyrimidine ring in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous workup to yield the desired aldehyde.[3][5] A critical consideration is the potential for side reactions, such as chlorination of the hydroxyl group, which can be influenced by reaction conditions.[5]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Formylation of a 2-Hydroxypyrimidine Analog
Step-by-Step Methodology:
-
A mixture of phosphorus oxychloride and DMF is prepared and cooled.
-
This Vilsmeier reagent is added dropwise to a suspension of the pyrimidine substrate in a suitable solvent (e.g., benzene, DMF).
-
The reaction mixture is heated for several hours.
-
After completion, the reaction mixture is poured onto ice and stirred.
-
The resulting precipitate is filtered and dried to yield the product.
Performance Data
The following table summarizes the experimental data for the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol in various solvents, which can serve as a predictive model for the synthesis of this compound.[4]
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzene | Reflux | 6 | 48 |
| o-Xylene | 100 | 7 | 49 |
| Dichloroethane | 80 | 7 | 50 |
| DMF | 80 | 5 | Not specified |
Note: The use of DMF as a solvent, in addition to being a reagent, can influence the reaction rate and yield.
Metal-Catalyzed C-H Formylation: A Modern Alternative
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds.[6] Catalysts based on palladium, copper, and rhodium have shown promise in mediating formylation reactions, offering potential advantages in terms of milder reaction conditions and functional group tolerance.[7][8][9]
Mechanistic Overview
The mechanism of metal-catalyzed C-H formylation typically involves the following key steps:[10][11]
-
C-H Activation: The metal catalyst coordinates to the pyrimidine ring and cleaves a C-H bond, forming a metallacyclic intermediate.
-
Carbon Monoxide Insertion: A formyl source, often carbon monoxide (CO) or a CO surrogate like formic acid, inserts into the metal-carbon bond.[9]
-
Reductive Elimination: The aldehyde product is released from the metal center, regenerating the active catalyst.
Caption: General Mechanism for Metal-Catalyzed C-H Formylation.
Catalyst Systems and Performance
While specific examples for the direct formylation of 2-hydroxypyrimidine are scarce, the following provides a comparative overview of different metal catalysts used in pyrimidine synthesis, which can be extrapolated for the target reaction.
| Catalyst System | Typical Substrates | Formyl Source | Key Advantages | Potential Challenges |
| Palladium | Aryl halides, pyrimidine derivatives[12] | CO, HCOOH[9] | High functional group tolerance, well-studied. | Cost of palladium, ligand sensitivity. |
| Copper | Amidines, ketones, alcohols[7][8] | Not directly used for formylation | Lower cost, versatile for pyrimidine ring synthesis. | Less explored for direct C-H formylation. |
| Rhodium | Alkenes, alkynes[13][14] | Syngas (CO/H₂) | High efficiency in hydroformylation. | High cost, regioselectivity control can be challenging.[15] |
Experimental Protocol (General for Palladium-Catalyzed Formylation):
-
A reaction vessel is charged with the pyrimidine substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine), a base, and a solvent.
-
The vessel is purged with a formyl source, such as carbon monoxide gas, or a CO surrogate is added.
-
The reaction is heated under pressure for a specified time.
-
After cooling, the reaction mixture is worked up to isolate the product.
Organocatalysis: A Metal-Free Approach
Organocatalysis offers an attractive alternative to metal-based methods, avoiding the issues of metal toxicity and cost.[16][17] For formylation reactions, N-heterocyclic carbenes (NHCs) have shown promise in activating formylating agents.[18]
Mechanistic Principles
Organocatalytic formylation often involves the activation of a formylating agent by the organocatalyst. For instance, an NHC can react with a formyl source to generate a highly reactive acyl-azolium intermediate. This intermediate then acts as the formylating agent in an electrophilic substitution reaction with the pyrimidine substrate.
Caption: General Mechanism for Organocatalytic Formylation.
Performance and Outlook
While organocatalytic C-H arylation of aldehydes has been demonstrated, direct formylation of electron-deficient heterocycles like pyrimidine remains an area of active research.[18] The development of more potent organocatalytic systems is needed to efficiently activate the C-H bond of the pyrimidine ring for formylation. This approach, however, holds great promise for sustainable and metal-free synthesis in the future.
Biocatalysis: The Green Chemistry Frontier
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions.[19][20] Enzymes such as monooxygenases and peroxidases are known to catalyze the hydroxylation of aromatic compounds, and recent advances in enzyme engineering are expanding their application to other C-H functionalization reactions.[21][22]
Potential Enzymatic Pathways
While no specific enzyme has been reported for the direct formylation of 2-hydroxypyrimidine, several biocatalytic strategies could be envisioned:
-
Engineered Cytochrome P450 Monooxygenases: These enzymes are known for their ability to perform C-H activation.[19] Through directed evolution, it may be possible to engineer a P450 variant that can catalyze the formylation of the pyrimidine ring.
-
Carboxylic Acid Reductases (CARs): These enzymes can reduce carboxylic acids to aldehydes.[23][24] A potential two-step biocatalytic route could involve the enzymatic carboxylation of 2-hydroxypyrimidine followed by reduction to the aldehyde using a CAR.
Caption: A Potential Two-Step Biocatalytic Route.
Challenges and Future Directions
The primary challenges in developing a biocatalytic synthesis of this compound lie in enzyme discovery and engineering. Identifying or evolving an enzyme with the desired activity and substrate specificity will require significant research and development efforts. However, the potential benefits of a highly selective, scalable, and environmentally friendly process make this a compelling area for future investigation.
Comparative Summary and Conclusion
The synthesis of this compound can be approached through several catalytic methods, each with its own set of advantages and disadvantages.
| Catalytic Method | Key Advantages | Key Disadvantages | Technology Readiness Level |
| Vilsmeier-Haack | Well-established, readily available reagents. | Harsh conditions, potential for side reactions. | High |
| Metal-Catalysis | Milder conditions, potential for high selectivity. | Catalyst cost and toxicity, requires further development for this specific substrate. | Medium |
| Organocatalysis | Metal-free, environmentally friendly. | Limited examples for this transformation, requires more potent catalysts. | Low to Medium |
| Biocatalysis | High selectivity, mild and green conditions. | Requires significant enzyme discovery and engineering. | Low |
References
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A Comparative Guide to the Characterization of 2-Hydroxypyrimidine-5-carbaldehyde Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, 2-Hydroxypyrimidine-5-carbaldehyde stands as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its aldehyde functionality provides a reactive handle for the formation of various carbon-carbon and carbon-nitrogen bonds, leading to complex heterocyclic structures. The transient nature of reaction intermediates, however, presents a significant analytical challenge. A thorough characterization of these fleeting species is paramount for reaction optimization, mechanistic understanding, and ultimately, the rational design of novel therapeutic agents.
This guide provides a comprehensive comparison of modern analytical techniques for the characterization of reaction intermediates of this compound, with a focus on providing actionable, field-proven insights. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Landscape of this compound Reactivity: The Knoevenagel Condensation
A primary and highly versatile reaction of this compound is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to form α,β-unsaturated compounds.[1] These products are crucial intermediates for the synthesis of more complex molecules. The general mechanism involves the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.
The intermediates in this process can include the initial aldol addition product and the final enone or chalcone-like structures. Characterizing these intermediates is key to controlling the reaction outcome and maximizing yield.
Caption: A streamlined workflow for NMR analysis of reaction intermediates.
Mass Spectrometry (MS): The Sensitivity Champion
MS is a powerful tool for detecting and identifying reaction intermediates, even at very low concentrations. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar pyrimidine derivatives.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide valuable structural information by inducing fragmentation of the molecular ion. The fragmentation patterns of pyrimidine derivatives are often characterized by the loss of substituents and cleavage of the pyrimidine ring. [2][3]For chalcone-like intermediates, common fragmentation pathways include the loss of phenyl groups and carbon monoxide. [4][5] Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Acquire full scan mass spectra to identify the molecular ions of the components.
-
Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns.
-
dot
Caption: A typical workflow for the characterization of reaction intermediates using LC-MS/MS.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is an essential technique for monitoring the progress of a reaction by separating the reactants, intermediates, and products. This allows for the determination of reaction kinetics and the optimization of reaction conditions.
Method Development: A reversed-phase C18 column is often suitable for the separation of pyrimidine derivatives. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid to improve peak shape.
Experimental Protocol: HPLC Reaction Monitoring
-
Method Development: Develop a gradient or isocratic HPLC method that provides good separation of the starting material, expected intermediates, and the final product.
-
Reaction Sampling: At various time points, withdraw a small aliquot of the reaction mixture.
-
Sample Quenching and Preparation: Quench the reaction in the aliquot (e.g., by adding a large volume of cold solvent) and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance and disappearance of intermediate and product peaks over time.
Conclusion: A Multi-faceted Approach for Unambiguous Characterization
The robust characterization of reaction intermediates of this compound is not a one-size-fits-all endeavor. A synergistic approach, leveraging the strengths of multiple analytical techniques, is often the most effective strategy. HPLC provides the necessary separation of complex mixtures, allowing for the isolation and quantification of individual components. Mass spectrometry offers unparalleled sensitivity for the detection of fleeting intermediates and provides crucial molecular weight information. Finally, NMR spectroscopy delivers the definitive structural elucidation of these isolated or more stable intermediates.
By judiciously selecting and combining these powerful analytical tools, researchers can gain a deep understanding of the reaction mechanisms at play, paving the way for the efficient and rational synthesis of novel pyrimidine-based compounds with significant therapeutic potential.
References
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- Rahman, A. F. M. M., et al. (2018). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Journal of the American Society for Mass Spectrometry, 29(12), 2460-2469.
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- Kumar, R., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 9(12), 59-65.
- Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Egyptian Journal of Chemistry, 64(12), 7033-7041.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxypyrimidine-5-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, in-depth technical information on the safe handling of 2-Hydroxypyrimidine-5-carbaldehyde, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of research.
Hazard Assessment: A Data-Driven Approach
Analysis of related compounds, such as Pyrimidine-5-carboxaldehyde, 2-Amino-5-hydroxypyrimidine, and 2-hydroxypyrimidine-5-carboxylic acid, reveals a consistent pattern of hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3][4][5]
| Hazard Class | GHS Hazard Statement (H-Code) | Associated Risks & Rationale |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The aldehyde functional group and heterocyclic pyrimidine ring can interact with skin proteins and lipids, leading to irritation.[1][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The fine, powdered nature of the compound increases the risk of eye contact, which can cause significant irritation.[1][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of fine dust can irritate the mucous membranes of the respiratory tract.[3][4] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | While less of a primary laboratory risk, ingestion can be harmful.[2][5] |
Based on this data, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory system.
Core PPE Requirements: The 'Why' Behind the Protocol
The selection of PPE is not a checklist but a risk mitigation strategy. Each component serves a specific purpose grounded in the anticipated chemical and physical hazards.
-
Eye and Face Protection : The primary risk is contact with the fine, solid powder. Standard safety glasses with side shields are the minimum requirement. However, for tasks with a higher risk of aerosolization, such as weighing larger quantities or sonicating solutions, chemical splash goggles are necessary.[6]
-
Hand Protection : The goal is to prevent skin contact. Nitrile gloves are the preferred choice for incidental contact due to their broad chemical resistance and their tendency to tear visibly when punctured, providing a clear indicator of a breach.[7] For any extended contact or when using solvents to make solutions, it is critical to consult a glove manufacturer's resistance chart to ensure the chosen material has a low permeation rate for that specific solvent.[8][9]
-
Body Protection : A standard, fully buttoned laboratory coat is required to protect skin and personal clothing from contamination.[10] It is crucial that the lab coat fits properly to cover as much skin as possible.
-
Respiratory Protection : All handling of the dry powder should occur within a certified chemical fume hood to minimize inhalation exposure.[11] If engineering controls like a fume hood are not feasible or during a large spill cleanup where dust generation is unavoidable, respiratory protection is mandatory. Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[12][13]
Operational Plans: From Benchtop to Disposal
Safe handling extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure, particularly the generation of airborne dust.
-
Preparation : Designate a specific work area for handling the powder, preferably within a chemical fume hood.[10] Cover the work surface with disposable, absorbent bench pads.
-
PPE Donning : Before handling the primary container, don all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.
-
Weighing Procedure :
-
Tare a sealable container on a balance located away from drafts.
-
Transfer the container to the designated area (fume hood).
-
Carefully transfer the desired amount of this compound into the tared container. Use techniques that minimize dust, such as keeping the spatula low.
-
Securely seal the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Return to the balance to obtain the final weight.
-
-
Post-Handling :
-
Clean all tools and the work surface using a wet-wiping method; dry sweeping is prohibited as it can aerosolize dust.[11]
-
Dispose of all contaminated wipes and bench pads as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
-
Spill Management Protocol
A swift and correct response to a chemical spill is critical to minimizing harm.[14][15]
// Nodes start [label="Spill Detected", fillcolor="#FBBC05", fontcolor="#202124"]; alert [label="Alert Personnel & Supervisor\nIsolate the Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Spill Size & Risk\n(<1g and contained?)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="Don Appropriate PPE:\n- 2 pairs of nitrile gloves\n- Goggles\n- Lab Coat\n- Respirator (if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Gently cover with damp paper towels\nor absorbent pads to prevent dust", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleanup [label="Carefully scoop contained material\ninto a labeled hazardous waste bag", fillcolor="#34A853", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate area with a damp cloth,\nworking from outside in", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose of all cleanup materials\n(including PPE) as hazardous waste", fillcolor="#5F6368", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Immediately\nContact EHS/Emergency Services", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Document Incident", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> alert [color="#202124"]; alert -> assess [color="#202124"]; assess -> don_ppe [label="Yes", color="#34A853"]; assess -> evacuate [label="No / Unsure", color="#EA4335"]; don_ppe -> contain [color="#202124"]; contain -> cleanup [color="#202124"]; cleanup -> decontaminate [color="#202124"]; decontaminate -> dispose [color="#202124"]; dispose -> end [color="#202124"]; evacuate -> end [style=dashed, color="#202124"]; } end_dot
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, wipes, and excess chemical, must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams.[16]
-
Containment : Collect all solid waste in a clearly labeled, sealed container (e.g., a polyethylene bag inside a rigid container).[17] The label should read "Hazardous Waste" and include the chemical name.
-
Regulations : All disposal must adhere to institutional, local, and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][18][19]
-
Consultation : Contact your institution's Environmental Health and Safety (EHS) department for specific pickup and disposal procedures.
Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
By integrating this risk-based PPE strategy and these detailed operational plans into your laboratory's standard operating procedures, you can ensure a robust safety framework for working with this compound and other novel chemical reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
